9-Oxa-5-azaspiro[3.6]decane SMILES and InChIKey data
Advanced Scaffold Architecture for Fragment-Based Drug Discovery (FBDD) Executive Summary In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of sp3-rich sc...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Scaffold Architecture for Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of sp3-rich scaffolds to improve physicochemical properties such as solubility and metabolic stability. 9-Oxa-5-azaspiro[3.6]decane represents a high-value pharmacophore building block. As a spirocyclic bioisostere of morpholine or piperidine, it offers a unique vector orientation for substituent exit, increased three-dimensionality (
), and a novel intellectual property (IP) space.
This guide provides the validated chemical identity, cheminformatic profile, and synthetic accessibility of this scaffold, designed for researchers integrating spirocyclic cores into lead optimization campaigns.
Structural Identity & Cheminformatics
The precise topological definition of 9-oxa-5-azaspiro[3.6]decane is critical, as spiro-numbering errors are common in commercial catalogs. This molecule consists of a cyclobutane ring spiro-fused to a 1,4-oxazepane ring.
The following diagram visualizes the connectivity and IUPAC numbering logic used to derive the identifiers.
Caption: Topological map illustrating the spiro-fusion at C4, connecting the cyclobutane (left) and 1,4-oxazepane (right) systems.
Synthetic Accessibility & Methodology
For research applications requiring gram-scale quantities, the synthesis of 9-oxa-5-azaspiro[3.6]decane typically avoids direct spiro-ring formation via alkylation of a pre-existing 7-membered ring due to entropic disfavor. Instead, the most robust protocol involves the functionalization of a cyclobutane precursor followed by ring closure.
This protocol relies on the commercially available 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid or its reduced alcohol derivatives.
Step-by-Step Protocol:
Reduction of Precursor:
Start with N-Boc-1-aminocyclobutane-1-carboxylic acid .
Reduce the carboxylic acid to the primary alcohol using Borane-THF (
) or Lithium Aluminum Hydride () in dry THF at 0°C.
Yield Target: >85% of N-Boc-1-amino-1-(hydroxymethyl)cyclobutane.
O-Alkylation (Ether Formation):
Treat the resulting alcohol with 1-bromo-3-chloropropane under phase-transfer conditions (e.g., 50% NaOH, TBAI, Toluene) or using NaH in DMF.
Mechanistic Note: This installs the 3-carbon chain necessary for the 7-membered ring, creating the ether linkage first. The chloride remains as the leaving group.
Deprotection & Ring Closure (The Critical Step):
Remove the Boc protecting group using 4M HCl in Dioxane or TFA/DCM.
Basify the reaction mixture (pH > 10) with
in acetonitrile and heat to reflux.
Causality: The free amine at position 5 performs an intramolecular nucleophilic attack on the terminal alkyl chloride, closing the 1,4-oxazepane ring to form the spiro[3.6] system.
Synthetic Pathway Visualization
Caption: Retrosynthetic logic flow for constructing the 1,4-oxazepane ring upon the cyclobutane core via amino-ether cyclization.
Physicochemical Profile & Drug Design Utility[2][3]
The 9-oxa-5-azaspiro[3.6]decane scaffold is a superior bioisostere for traditional saturated heterocycles. By replacing a piperidine or morpholine ring with this spirocycle, researchers can alter the Lipophilicity Efficiency (LipE) and metabolic soft spots of a lead compound.
Calculated Properties (Cheminformatics)
Property
Value
Implication for Drug Design
cLogP
~0.5 - 0.9
Lower lipophilicity compared to pure carbocycles; good for solubility.
Handle for derivatization (e.g., reductive amination, amide coupling).
H-Bond Acceptors
2 (N, O)
Interaction points for receptor binding pockets.
1.0 (100%)
Maximizes "escape from flatland," improving solubility and specificity.
Bioisosteric Radar
The following diagram illustrates how this scaffold compares to standard building blocks in key medicinal chemistry metrics.
Caption: Multi-parameter optimization profile of the spiro[3.6] scaffold, highlighting its superior solubility and IP novelty compared to flat aromatics.
References
PubChem Compound Summary. (2025). 9-oxa-5-azaspiro[3.6]decane (CID 118210051).[1] National Center for Biotechnology Information.
[Link]
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[2] Chemical Reviews, 114(16), 8257–8322.
[Link]
Burkhard, J. A., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Organic Letters, 12(9), 1944–1947. (Contextual reference for spiro-ether synthesis).
[Link]
Wuitschik, G., et al. (2008). Spirocyclic oxetanes as analogues of morpholine and spirocyclic azetidines as analogues of piperidine. Angewandte Chemie International Edition, 47(24), 4512-4515.
[Link]
Strategic Sourcing & Utilization Guide: 9-Oxa-5-azaspiro[3.6]decane
The following guide serves as an operational whitepaper for the sourcing, validation, and application of the 9-Oxa-5-azaspiro[3.6]decane building block. It is structured to support medicinal chemists and sourcing manager...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as an operational whitepaper for the sourcing, validation, and application of the 9-Oxa-5-azaspiro[3.6]decane building block. It is structured to support medicinal chemists and sourcing managers in making data-driven procurement decisions.
Executive Summary
The 9-Oxa-5-azaspiro[3.6]decane scaffold (CAS: 1251713-00-4 ) represents a high-value "sp3-rich" building block designed to replace traditional morpholine or piperidine cores in drug discovery. By fusing a rigid cyclobutane ring with a flexible 1,4-oxazepane ring, this scaffold offers unique exit vectors and improved metabolic stability compared to its non-spirocyclic analogs.
This guide details the structural significance, synthetic accessibility, supplier landscape, and quality control protocols required to successfully integrate this motif into lead optimization programs.
Chemical Profile & Structural Significance[1][2][3][4][5]
Structural Analysis
Unlike common spiro[3.3] or spiro[4.5] systems, the spiro[3.6]decane core introduces a 7-membered heterocyclic ring (1,4-oxazepane) fused to a cyclobutane.
Maximizes 3D character; correlates with higher clinical success rates.
LogP (Calc)
~0.5 - 0.8
Lower lipophilicity than comparable piperidines; improves solubility.
TPSA
~21 Ų
Excellent permeability profile; suitable for CNS penetration.
| pKa (Calc) | ~8.5 - 9.0 | Basic amine; suitable for salt formation (HCl, Oxalate) and lysosomal trapping. |
The "Morpholine Surrogate" Strategy
In medicinal chemistry, morpholines are often metabolic "soft spots" or lack the geometric diversity to engage specific binding pockets. The 9-oxa-5-azaspiro[3.6]decane scaffold acts as an expanded, rigidified morpholine surrogate . The spiro-fusion locks the amine (position 5) and ether oxygen (position 9) into a specific conformation that can improve selectivity for GPCRs and kinases.
Synthesis & Manufacturing Landscape
Understanding the synthesis is critical for assessing supplier quality. Impurities found in commercial batches often stem from the cyclization step.
Retrosynthetic Logic
The most robust industrial route typically involves the construction of the 7-membered ring onto a pre-formed cyclobutane core.
Common Synthetic Pathway:
Starting Material: Cyclobutanone.
Functionalization: Reaction with a functionalized amine/alcohol linker (e.g., via reductive amination or nucleophilic attack) to form a linear precursor.
Cyclization: Ring closure to form the 1,4-oxazepane ring.
Critical Impurity Profile:
Incomplete Cyclization: Linear amino-alcohol intermediates may remain if the ring closure is not driven to completion.
Polymerization: 7-membered ring formation is entropically disfavored compared to 5- or 6-membered rings, leading to potential intermolecular polymerization.
Residual Solvents: High-boiling solvents (DMSO, DMF) are often used to force cyclization and must be rigorously removed.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing and validating this scaffold.
Caption: Generalized industrial synthesis workflow for spiro[3.6] oxazepanes, highlighting critical risk points for impurity formation.
Supplier Landscape & Sourcing Strategy
Sourcing this specific isomer requires distinguishing between "virtual" catalogs and actual inventory holders.
Tiered Supplier List
Note: Availability fluctuates. Always request a Certificate of Analysis (CoA) before purchase.
Tier
Supplier Type
Recommended Vendors
Notes
Tier 1: Innovators
Specialized Spiro/Fsp3 Vendors
SpiroChem (Swiss), Enamine (Ukraine/Latvia)
Most likely to have high-purity stock and valid synthetic routes. Often hold the IP or "know-how" for these specific rings.
Tier 2: Major Catalog
Global Distributors
Merck (Sigma-Aldrich) , Combi-Blocks , ChemScene
reliable logistics; often re-sell Tier 1 stock or have established contract manufacturing.
Tier 3: Aggregators
Database/Sourcing Agents
1PlusChem , MolPort
Useful for finding obscure stock, but lead times can be long (2-3 weeks) as they source from third parties.
Procurement Decision Tree
Use this logic to select the right grade for your development stage.
Caption: Decision matrix for sourcing spirocyclic building blocks based on scale and physical form requirements.
Quality Control & Validation Protocols
As a researcher, you must validate the identity and purity of the received material. Spirocyclic amines can degrade or absorb CO2 if handled improperly.
Analytical Validation
1H NMR (DMSO-d6 or CDCl3):
Look for the cyclobutane multiplet (typically 1.6 - 2.2 ppm).
Verify the 7-membered ring protons : The protons adjacent to Oxygen (approx. 3.5 - 3.8 ppm) and Nitrogen (approx. 2.8 - 3.2 ppm) should integrate correctly.
Diagnostic: The spiro carbon is quaternary and will not show in DEPT-135, but its influence is seen in the splitting patterns of adjacent CH2 groups.
LC-MS (Liquid Chromatography - Mass Spectrometry):
Method: Use a basic buffer (Ammonium Bicarbonate) if possible to improve ionization of the secondary amine.
Detection: This molecule has weak UV absorbance (no chromophore). ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is required for accurate purity assessment. UV purity at 214nm may be misleading.
Mass: Look for [M+H]+ = 142.1.
Handling & Storage
Physical State: The free base is likely a viscous oil or low-melting solid. The Hydrochloride (HCl) or Oxalate salt is a stable solid and is the recommended form for purchase.
Hygroscopicity: Spiro amines can be hygroscopic. Store under nitrogen/argon at -20°C.
References
PubChem. (n.d.).[3] 9-oxa-5-azaspiro[3.6]decane (Compound).[1] National Library of Medicine. Retrieved February 28, 2026, from [Link]
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual grounding on spiro-ether synthesis).
SpiroChem. (n.d.).[4] Spirocyclic Scaffolds and Building Blocks. SpiroChem AG. Retrieved February 28, 2026, from [Link]
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. (Foundational chemistry for spiro-ether assembly).
3D Structural Analysis of Oxa-azaspiro[3.6]decane Scaffolds: A Technical Guide
Executive Summary: Escaping Flatland with Controlled Flexibility In modern medicinal chemistry, the "Escape from Flatland" initiative has driven the adoption of spirocyclic scaffolds as bioisosteres for saturated heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Escaping Flatland with Controlled Flexibility
In modern medicinal chemistry, the "Escape from Flatland" initiative has driven the adoption of spirocyclic scaffolds as bioisosteres for saturated heterocycles (morpholines, piperidines).[1] While the smaller spiro[3.3]heptane systems are well-characterized, the oxa-azaspiro[3.6]decane scaffold represents a frontier in structural design.[1]
This guide details the structural analysis of this specific scaffold. Unlike its smaller cousins, the [3.6] system combines a rigid, high-strain 4-membered ring (oxetane or azetidine) with a conformationally mobile 7-membered ring (oxepane or azepane).[1] This duality—anchored rigidity fused with distal flexibility —offers unique exit vectors for substituent display but requires a rigorous, multimodal analytical protocol to characterize effectively.[1]
Part 1: Structural Architectonics & Physicochemical Rationale[1]
The Geometry of the [3.6] System
The oxa-azaspiro[3.6]decane scaffold is defined by a single spiro-quaternary carbon shared between a four-membered ring and a seven-membered ring.[1]
The 4-Membered Ring (The Anchor): typically an oxetane or azetidine.[1] It is planar to slightly puckered (
), providing a rigid, metabolic "shield" for the spiro-center.[1]
The 7-Membered Ring (The Payload): This ring introduces significant conformational entropy.[1] Unlike the chair-dominant cyclohexane in spiro[3.5] systems, the 7-membered ring fluctuates between twist-chair (TC) and twist-boat (TB) conformations.[1]
Vector Analysis and Fsp3
The primary value of this scaffold lies in its Exit Vector (EV) distribution.[1] Standard aromatic rings project substituents at 120° or 180° angles.[1] The [3.6] spiro-system projects substituents out of the primary plane, increasing the fraction of sp3 hybridized carbons (
Part 2: Computational Analysis Protocol (In Silico)
Because the 7-membered ring possesses a low energy barrier between conformers, static 2D representations are misleading.[1] A dynamic computational workflow is required before synthesis.[1]
Protocol: Conformational Ensemble Generation
Objective: Identify the global minimum and accessible low-energy states (
kcal/mol).
Force Field Generation: Initialize structure using OPLS4 or MMFF94x force fields.[1]
Stochastic Search: Perform Monte Carlo Multiple Minimum (MCMM) search.
Parameter: 5000 steps per rotatable bond/ring pucker.[1]
Constraint: Keep the 4-membered ring constrained if necessary, but allow full relaxation of the 7-membered ring.[1]
DFT Optimization: Re-optimize all conformers within 5 kcal/mol of the global minimum using Density Functional Theory.
Functional/Basis Set: B3LYP-D3/6-31G** or
B97X-D/def2-TZVP (includes dispersion corrections critical for ring-ring interactions).
Solvent Model: CPCM (water or chloroform) to mimic assay or NMR conditions.[1]
Visualization of the Workflow
The following diagram illustrates the decision tree for analyzing these dynamic scaffolds.
Figure 1: Computational workflow for determining the dominant conformer population of flexible spirocyclic systems.
Part 3: Experimental Validation (The Wet Lab)
Computational models must be validated against physical data.[1] For [3.6] systems, NMR is the primary tool, specifically looking for transannular interactions.[1]
NMR Spectroscopy Protocol
The 7-membered ring flexibility often results in broad signals at room temperature.[1]
Step 1: Variable Temperature (VT) NMR.
Cool the sample to -40°C or -60°C (in CD2Cl2 or CD3OD).
Rationale: This "freezes" the ring flip, allowing distinct observation of axial/equatorial protons in the 7-membered ring.[1]
Step 2: NOESY/ROESY Analysis.
Target interaction: Protons on the 4-membered ring vs. protons on the 7-membered ring.[1]
Diagnostic: A strong NOE between the 4-ring protons and the
-protons of the 7-ring indicates a specific puckering angle.[1]
Step 3:
Coupling Analysis.
Use the Karplus equation to correlate coupling constants with dihedral angles derived from the DFT model.[1]
X-Ray Crystallography
While difficult to crystallize as oils, salt formation (e.g., oxalate, fumarate, or HCl salts) often yields suitable crystals.[1]
Critical Check: Compare the solid-state structure to the calculated solution-phase ensemble. Note that crystal packing forces can trap a higher-energy conformer (e.g., a twist-boat) that might not be dominant in solution.[1]
Part 4: Synthetic Access & Functionalization[2][3]
To analyze these structures, one must first access them.[1] The synthesis of [3.6] spirocycles is more challenging than [3.3] due to the entropy of closing a 7-membered ring.[1]
Spiro[3.6]: The 7-membered ring provides a larger hydrophobic surface area without the aromaticity penalty (flatness).[1] The oxygen atom (if in the 4-ring or 7-ring) lowers LogP, while the carbon scaffold maintains volume.[1]
Case Study Context
In the optimization of a hypothetical GPCR antagonist, replacing a piperidine with a 2-oxa-6-azaspiro[3.6]decane can:
Lower hERG inhibition: The spiro-geometry disrupts pi-stacking interactions common in hERG binding.[1]
Alter Metabolic Soft Spots: The 4-membered ring blocks metabolism at the
-carbon relative to the nitrogen, a common site of oxidation in piperidines.[1]
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link][1]
Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1][3][4] Angewandte Chemie International Edition. [Link][1]
PubChem Compound Summary. (2023). 6-oxa-2-azaspiro[3.6]decane.[1][5] National Library of Medicine. [Link][1]
Gomes, G. P., et al. (2022).[1] Conformational Analysis of Seven-Membered Rings. Journal of Organic Chemistry. [Link](Note: Representative citation for 7-ring analysis methodology)
Patent Landscape & Technical Guide: 9-Oxa-5-azaspiro[3.6]decane Analogs
[1] Executive Summary The "Escape from Flatland" Paradigm Shift The pharmaceutical industry's shift from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds has elevated spirocyclic systems to "privileged...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The "Escape from Flatland" Paradigm Shift
The pharmaceutical industry's shift from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds has elevated spirocyclic systems to "privileged structure" status. Among these, 9-oxa-5-azaspiro[3.6]decane represents a cutting-edge bioisostere designed to modulate physicochemical properties without compromising binding affinity. Unlike the more common spiro[3.3]heptane or spiro[3.5]nonane systems, the [3.6] framework introduces a 7-membered oxazepane ring fused to a rigid cyclobutane core. This unique architecture offers distinct conformational vectors for side-chain attachment, making it a critical tool for optimizing solubility and metabolic stability in drug discovery programs, particularly in antibiotics (monobactams) and kinase inhibitors .
Key Insight: The 9-oxa-5-azaspiro[3.6]decane scaffold is not merely a passive linker; it is an active physicochemical modulator that increases fraction of sp3 carbons (
), thereby enhancing water solubility and reducing lipophilicity (), which are common failure points in clinical development.
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The 9-oxa-5-azaspiro[3.6]decane core consists of a cyclobutane ring (4-membered) spiro-fused to a 1,4-oxazepane ring (7-membered).
Spiro Center: The quaternary carbon (C5 in standard spiro numbering, though numbering varies by IUPAC preference) locks the two rings perpendicular to each other, creating a rigid orthogonal geometry.
7-Membered Ring (Oxazepane): Provides a "floppier" domain compared to 5- or 6-membered rings, allowing for induced fit binding in protein pockets while the oxygen atom acts as a hydrogen bond acceptor.
4-Membered Ring (Cyclobutane): Acts as a steric blocker, preventing metabolic oxidation at the spiro center and reducing the "grease" associated with gem-dimethyl groups.
Physicochemical Advantages
Property
Effect of Scaffold Incorporation
Mechanism
Solubility
Significantly Increased
High character disrupts crystal lattice energy; ether oxygen solvates water.
Metabolic Stability
Enhanced
Quaternary spiro carbon blocks cytochrome P450 oxidation sites common in piperidines.
Basicity (pKa)
Tunable
The inductive effect of the ether oxygen in the 7-membered ring modulates the basicity of the amine (N5).
Lipophilicity
Reduced
Lower compared to all-carbon spirocycles (e.g., spiro[3.6]decane).
Patent Landscape Analysis
Key Patents & Assignees
The patent landscape for 9-oxa-5-azaspiro[3.6]decane is concentrated in high-value therapeutic areas requiring novel IP space and improved pharmacokinetic profiles.
Primary Patent:WO2015103583A1 (and related family members).
Title: Monobactams and methods of their synthesis and use.
Context: This patent explicitly claims 9-oxa-5-azaspiro[3.6]decane as a building block for novel monobactam antibiotics. The scaffold is used to modify the side chain of the beta-lactam core, aiming to overcome resistance in Gram-negative bacteria like Pseudomonas aeruginosa and Neisseria meningitidis.
Significance: Demonstrates the scaffold's utility in anti-infectives where penetration of the bacterial outer membrane is critical (favored by zwitterionic or polar 3D structures).
Secondary Landscape:
Assignees: Major pharmaceutical players (e.g., Roche , Merck , GlaxoSmithKline ) have broad Markush claims covering spirocyclic amines. Specialized biotech firms focus on specific ring sizes like [3.6] to break out of crowded IP spaces occupied by [3.3] and [3.5] systems.
Catalog Suppliers: Entities like BLDpharm and ChemScene have commercialized the building blocks (e.g., CAS 1214875-33-8), indicating a transition from academic curiosity to industrial standard.
Therapeutic Applications Map
Figure 1: Therapeutic application map highlighting the primary link to infectious disease and secondary applications in oncology and neurology.
Synthetic Methodologies
The synthesis of 9-oxa-5-azaspiro[3.6]decane is challenging due to the formation of the 7-membered ring. Two primary strategies are employed in the patent literature: Iodocyclization (for oxa-spirocycles) and Cyclobutanone Condensation .
This route is favored for scale-up as it avoids heavy metals and unstable intermediates.
Condensation: React cyclobutanone with a functionalized amine precursor (e.g., a protected 3-amino-1-propanol derivative capable of double alkylation).
Alternative: Use a Strecker-type reaction followed by ring expansion.
Figure 2: General synthetic workflow for accessing the 9-oxa-5-azaspiro[3.6]decane core.
Future Outlook & Strategic Recommendations
The 9-oxa-5-azaspiro[3.6]decane scaffold is currently in the "Early Adopter" phase of the innovation curve. While [3.3] and [3.5] systems are now commodities, the [3.6] system offers a unique "sweet spot" for drug designers:
IP Freedom: Less crowded patent space compared to smaller spirocycles.
Structural Novelty: The 7-membered ring allows for unique binding modes in large, solvent-exposed pockets (e.g., kinase hinge regions).
Recommendation: Researchers dealing with solubility issues in lead optimization should screen this scaffold as a direct replacement for 4-phenylpiperidines or morpholines.
References
Monobactams and methods of their synthesis and use.
Source: World Intellectual Property Organization (WO2015103583A1).
Engineering the 3D Vector: A Technical Guide to Spirocyclic Ether-Amines
Introduction: Escaping "Flatland" In modern drug discovery, the over-reliance on -rich, planar heterocycles (morpholines, piperidines, piperazines) has contributed to clinical attrition due to poor solubility and non-spe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Escaping "Flatland"
In modern drug discovery, the over-reliance on
-rich, planar heterocycles (morpholines, piperidines, piperazines) has contributed to clinical attrition due to poor solubility and non-specific binding. This guide focuses on Spirocyclic Ether-Amines —specifically the 2-oxa-6-azaspiro[3.3]heptane scaffold—as high-value bioisosteres.[1]
These scaffolds offer a solution to "Flatland" by introducing intrinsic three-dimensionality (
) while maintaining low molecular weight. This guide details their physicochemical behavior, focusing on the counter-intuitive modulation of lipophilicity, basicity (), and metabolic stability.[2]
Structural Dynamics & Vector Analysis
The primary utility of spirocyclic ether-amines lies in their ability to reorient exit vectors. Unlike the chair conformation of morpholine, which projects substituents in an equatorial/axial plane, the spiro[3.3] system locks substituents into a rigid, orthogonal geometry.
The Orthogonal Shift
Replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane creates a
twist in the molecular scaffold. This is critical for:
Rigidification: Reducing the entropic penalty of binding (
) by limiting conformational freedom prior to docking.
Visualization of Vector Logic
The following diagram illustrates the structural divergence between standard heterocycles and their spirocyclic bioisosteres.
Figure 1: Logic flow demonstrating the transition from planar morpholine scaffolds to rigid spirocyclic ether-amines.
Physicochemical Profiling
Basicity (
) Modulation
A common misconception is that adding carbon bulk increases lipophilicity linearly. In spirocyclic ether-amines, the
plays a dominant role in contradicting this trend.
Morpholine
: ~8.3
2-oxa-6-azaspiro[3.3]heptane
: ~9.5 – 9.8
Mechanism: The azetidine ring in the spiro system is inherently more basic than the six-membered piperidine/morpholine ring due to ring strain and hybridization effects. Furthermore, while the oxygen in morpholine is
to the nitrogen (exerting a strong inductive electron-withdrawing effect, ), the oxygen in the spiro[3.3] system is geometrically constrained and further removed electronically in terms of through-bond inductive damping.
Impact: The higher
means a larger fraction of the spiro molecule is ionized at physiological pH (7.4).
Lipophilicity (
)
Despite adding a carbon atom (going from
morpholine to spirocycle), the typically decreases .
Scaffold
Formula
(approx)
(vs Morpholine)
Morpholine
8.3
Reference (0.0)
2-oxa-6-azaspiro[3.3]heptane
9.6
-0.5 to -1.0
The Causality:
Because the spiro-amine is more basic () than morpholine (), it is significantly more protonated (ionized) at pH 7.4. The ionized species partitions poorly into lipids, driving the down. This is a powerful tool for medicinal chemists to lower lipophilicity without adding polar surface area (PSA).
Metabolic Stability: The "Switch"
Spirocycles act as a "metabolic switch" by blocking the
-carbon oxidation sites common in piperidines and morpholines.
Vulnerability: CYP450 enzymes typically attack the
bonds adjacent to the nitrogen (-oxidation).
Solution: In 2-oxa-6-azaspiro[3.3]heptane, the
-carbon is the quaternary spiro-center. It has no protons to abstract, rendering this position metabolically inert.
Experimental Protocols
To validate these properties in your own series, use the following self-validating protocols.
Protocol: Potentiometric
Determination
Standard titration is preferred over computational prediction due to the strain effects in small rings.
Reagents:
0.1 M KCl (ionic strength adjustor).
0.1 M HCl and 0.1 M KOH (standardized).
Analyte (Spirocyclic amine) at 1-5 mM.
Workflow:
Calibration: Calibrate the pH electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C.
Blank Run: Titrate the 0.1 M KCl solution with KOH to determine the system blank (eliminates carbonate error).
Sample Titration: Dissolve the amine in 0.1 M KCl/water. (If insoluble, use a cosolvent method with MeOH/Water ratios of 10%, 20%, 30% and extrapolate to 0% MeOH via Yasuda-Shedlovsky extrapolation).
Acidification: Lower pH to ~2.0 using HCl to fully protonate the amine.
Titration: Titrate with KOH until pH reaches ~12.0.
Calculation: Use the Bjerrum difference plot method to determine
.
Validation Criteria: The titration curve must show a sharp inflection point. The calculated
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Phosphate buffer (100 mM, pH 7.4).
Workflow:
Pre-incubation: Mix microsomes (0.5 mg/mL final conc) with test compound (1
M) in buffer at 37°C for 5 mins.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: Aliquot 50
L at min.
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard).
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Processing: Plot
vs. time. The slope is .
Synthesis & Pathway Visualization
The synthesis of these cores often involves the condensation of bis(bromomethyl) precursors. The following diagram outlines the metabolic stability rationale which drives the synthesis decision.
Figure 2: Mechanism of metabolic stabilization via spirocyclic replacement of vulnerable alpha-carbons.
References
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angewandte Chemie International Edition. Link
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery.[4][5][6][7] ACS Medicinal Chemistry Letters. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[8] Chemical Reviews. Link
Piotrowski, D. W. (2012). Application of Spirocyclic Bioisosteres in Medicinal Chemistry.[5][6][8][9] Journal of Medicinal Chemistry. Link
Synthesis of N-substituted 9-Oxa-5-azaspiro[3.6]decane libraries
Application Note: Modular Synthesis of N-Substituted 9-Oxa-5-azaspiro[3.6]decane Libraries Abstract This guide details the synthetic protocol for 9-oxa-5-azaspiro[3.6]decane , a high-value sp3-rich scaffold used in moder...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Modular Synthesis of N-Substituted 9-Oxa-5-azaspiro[3.6]decane Libraries
Abstract
This guide details the synthetic protocol for 9-oxa-5-azaspiro[3.6]decane , a high-value sp3-rich scaffold used in modern drug discovery to improve physicochemical properties (solubility, metabolic stability) and explore novel IP space. Unlike flat aromatic heterocycles, this spirocyclic system offers a distinct 3D vector for substituent display. The protocol utilizes a robust intramolecular nucleophilic substitution strategy to construct the 7-membered oxazepane ring fused to a cyclobutane core, followed by parallel diversification strategies for library generation.
Introduction & Retrosynthetic Analysis
The 9-oxa-5-azaspiro[3.6]decane scaffold consists of a cyclobutane ring spiro-fused to a 1,4-oxazepane ring. The nitrogen atom is directly attached to the spiro center (position 5), while the oxygen atom is located at position 9, separated from the spiro center by a methylene bridge.
Structural Key:
Spiro Center: C4
Nitrogen (N5): Directly bonded to C4.
Oxygen (O9): Connected to C4 via C10 (methylene).
Linker: A propylene chain (-CH2CH2CH2-) connects N5 and O9.
Retrosynthetic Logic:
The most reliable disconnection involves the formation of the C-N bond within the 7-membered ring via intramolecular alkylation. This traces back to a functionalized amino-alcohol precursor derived from cyclobutanone.
Deprotection: Treat intermediate with 20% TFA in DCM (2h). Concentrate to remove excess TFA.
Cyclization: Dissolve the crude amine-bromide salt in MeCN (0.1 M, dilute to prevent dimerization).
Add K2CO3 (5.0 eq) and NaI (0.1 eq, catalyst).
Heat to 80°C for 12-24h.
Workup: Filter solids, concentrate, and purify via acid-base extraction or column chromatography (DCM/MeOH/NH3).
Final Product:9-Oxa-5-azaspiro[3.6]decane .
Library Generation (N-Substitution)
Once the core secondary amine is synthesized, it serves as the "parent" scaffold for parallel synthesis.
Reaction Type
Reagents
Conditions
Target Class
Reductive Amination
R-CHO, NaBH(OAc)3, DCE
RT, 4-16h
N-Alkyl / N-Benzyl
Amide Coupling
R-COOH, HATU, DIPEA, DMF
RT, 2-4h
Amides
Sulfonylation
R-SO2Cl, Pyridine, DCM
0°C to RT
Sulfonamides
Urea Formation
R-NCO, DCM
RT, 1h
Ureas
SnAr
Ar-F/Cl (with EWG), K2CO3, DMSO
80-120°C
N-Aryl
Visualization of Workflow
Caption: Synthetic pathway for the construction and diversification of the 9-oxa-5-azaspiro[3.6]decane scaffold.
Physicochemical Considerations
LogP: The spiro-ether motif lowers LogP compared to all-carbon spirocycles, improving water solubility.
Basicity: The secondary amine (N5) is moderately basic (pKa ~9-10). Amide derivatives will be neutral.
Shape: The [3.6] system provides a unique "bent" vector, distinct from the linear vector of piperazines or the tetrahedral vector of spiro[3.3]heptanes.
References
Vertex Pharmaceuticals Inc. (2015). Monobactams and methods of their synthesis and use. WO2015103583A1. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. Link
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979–8983. Link
Application Note: Optimized Reductive Amination Protocols for 9-Oxa-5-azaspiro[3.6]decane
This Application Note is structured to address the specific synthetic challenges posed by 9-Oxa-5-azaspiro[3.6]decane (CAS: 1251713-00-4). Unlike simple secondary amines, this spirocyclic scaffold presents a unique neope...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to address the specific synthetic challenges posed by 9-Oxa-5-azaspiro[3.6]decane (CAS: 1251713-00-4).
Unlike simple secondary amines, this spirocyclic scaffold presents a unique neopentyl-like steric environment at the nitrogen center (Position 5), which is directly adjacent to the quaternary spiro carbon (Position 4).[1][2][3] This structural feature significantly retards iminium ion formation—the rate-determining step in reductive amination—requiring optimized protocols beyond standard textbook procedures.[3][4]
The 9-Oxa-5-azaspiro[3.6]decane scaffold is a high-value building block in medicinal chemistry, offering a balance of lipophilicity and metabolic stability (due to the oxetane-like/ether character and spiro-constraint).[1][2][3][4] However, the 5-aza position is sterically compromised.[1][2][3]
Structural Challenge: The Neopentyl Wall
The nitrogen atom is bonded to a secondary carbon within the ring and the quaternary spiro center .[3] In nucleophilic attacks (e.g., on a ketone or hindered aldehyde), the trajectory of the nitrogen lone pair is obstructed by the orthogonal cyclobutane ring of the spiro system.[1][2][3]
Consequence: Standard reductive amination conditions (MeOH, NaBH3CN) often result in stalled conversion or excessive byproduct formation (reduction of the carbonyl starting material) because the hemiaminal-to-iminium equilibrium is unfavorable.[1][2][3][4]
Solution: This guide provides two protocols:
Protocol A (Standard): For reactive, unhindered aldehydes.
Protocol B (Lewis Acid Activated): For ketones and hindered aldehydes (The "Titanium Method").[3]
Mechanistic Pathway & Decision Logic[1][3][4]
The following diagram illustrates the kinetic bottleneck caused by the spiro center and the decision logic for protocol selection.
Figure 1: Decision matrix for protocol selection based on steric demand. Protocol B is required to overcome the energy barrier imposed by the spiro-quaternary center.
Experimental Protocols
Protocol A: Acid-Promoted Direct Reduction (STAB Method)
Best for: Aromatic and aliphatic aldehydes with minimal steric bulk.[1][2][3][4]
This protocol utilizes Sodium Triacetoxyborohydride (STAB), which is mild and tolerates the ether functionality in the 9-oxa position.[1][2][3] Acetic acid is mandatory to protonate the intermediate hemiaminal, facilitating water loss to form the reactive iminium ion.[1][2][3]
Solvation: In an oven-dried vial equipped with a stir bar, dissolve the spiro-amine (1.0 equiv) in DCE (0.1 M concentration).
Carbonyl Addition: Add the aldehyde (1.1 equiv).
Acid Activation: Add Glacial Acetic Acid (2.0 equiv). Note: Monitor pH; optimal range is pH 5-6 to catalyze imine formation without protonating the amine into non-nucleophilic salt completely.[2][3][4]
Equilibration (Critical): Stir at Room Temperature (RT) for 30–60 minutes. Do not add reductant yet.[3] This allows the hemiaminal equilibrium to establish.[3]
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may effervesce slightly.
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the amine (m/z ~142 + H).[3]
Workup: Quench with saturated aqueous NaHCO3 (gas evolution). Extract with DCM (3x).[1][3] Dry organics over Na2SO4 and concentrate.
Best for: Ketones, hindered aldehydes, and electron-deficient amines.[1][2][3][4]
When the spiro-amine faces a ketone, the steric penalty is doubled.[1][2][3] Standard STAB conditions often fail. Titanium(IV) isopropoxide acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (Le Chatelier’s principle).[2][3]
Accelerated: Microwave at 60°C for 1 hour (ensure vessel is rated for pressure).
Visual Check: The solution often becomes viscous and changes color (yellow/orange) as the titanium-amine complex forms.[3]
Dilution: Dilute the viscous mixture with anhydrous THF (to ~0.2 M) or MeOH (careful, exothermic).
Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) portion-wise. (Caution: Hydrogen gas evolution).[1][3]
Quenching (The "Titanium Crash"):
After reaction completion (LCMS), add 1N NaOH or water dropwise.[1][2][3]
A heavy white/gray precipitate (TiO2) will form.[1][3]
Dilute with EtOAc and filter through a pad of Celite to remove the titanium salts.[3]
Purification: The filtrate contains the product.[3] Standard extraction and column chromatography.[3][6]
Performance & Troubleshooting Guide
The following data summarizes expected outcomes based on the physicochemical properties of the 5-azaspiro[3.6]decane scaffold relative to linear analogs.
Parameter
Protocol A (STAB)
Protocol B (Ti-Mediated)
Notes
Target Substrate
Aldehydes (PhCHO, Alkyl-CHO)
Ketones, Hindered Aldehydes
Protocol B is harsher but necessary for ketones.[1][2][3][4]
Typical Yield
75% - 90%
60% - 85%
Yield loss in B often due to difficult workup (emulsions).[1][2][3][4]
Reaction Time
2 - 6 Hours
12 - 24 Hours (Imine formation is slow)
Spiro-sterics slow down the initial attack.[1][2][3][4]
Common Byproduct
Alcohol (Red. of Aldehyde)
Amine Recovery (No Reaction)
If STAB is added too fast, aldehyde reduces before imine forms.[1][2][3]
Solvent Effect
DCE > DCM > THF
Neat > THF > MeOH
DCE promotes imine formation better than THF in Prot A.
Troubleshooting "Stalled" Reactions
If LCMS shows unreacted spiro-amine after 24 hours:
Check Basicity: The 9-oxa group is electron-withdrawing (inductive effect), potentially lowering the nucleophilicity of the N-5 amine compared to a pure carbocycle.[2][3][4]
Force Conditions: Switch to Protocol B and heat the imine formation step to 60°C.
Trap Water: Add 4Å Molecular Sieves to Protocol A to physically remove water if chemical removal (Ti) is not desired.[3]
Self-Validating Workflow (Quality Control)
To ensure scientific integrity, every synthesis must pass these checkpoints:
1H NMR Diagnostic:
Starting Material: Look for the doublet/multiplet of the N-H proton (if visible) or the alpha-protons at Position 6 (adjacent to N).[2][3]
Product: The disappearance of the aldehyde proton (9-10 ppm) and the appearance of the N-CH-R benzylic/alkyl proton.[2][3][4]
Spiro Integrity: Verify the 9-oxa signals (typically 3.5 - 4.0 ppm) remain unchanged.[2][3][4] Strong Lewis acids (e.g., BBr3, AlCl3) could cleave the ether; Ti(OiPr)4 is generally safe.[1][2][3]
LCMS Verification:
Monitor for Mass [M+H] = 142 (SM) vs [M+R+H] (Product).[1][2][3]
Watch for [M+H] = 144 (Reduced Imine byproduct? Unlikely) or [Aldehyde+2H] (Alcohol byproduct).[1][2][3]
References
Abdel-Magid, A. F., et al. (1996).[1][2][3][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Core reference for Protocol A (STAB).
Bhattacharyya, S. (1995).[1][3] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.
Core reference for Protocol B (Titanium medi
Mattson, R. J., et al. (1990).[1][2][3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.
Application Note: High-Fidelity Incorporation of 9-Oxa-5-azaspiro[3.6]decane into DNA-Encoded Libraries
Prepared by: Senior Application Scientist, DEL Technologies Target Audience: Medicinal Chemists, DEL Researchers, and Drug Development Professionals Executive Summary & Strategic Rationale The modern drug discovery lands...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, DEL Technologies
Target Audience: Medicinal Chemists, DEL Researchers, and Drug Development Professionals
Executive Summary & Strategic Rationale
The modern drug discovery landscape is actively moving away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich architectures. In the context of DNA-Encoded Libraries (DELs), incorporating spirocyclic building blocks is a proven strategy to "escape flatland," providing three-dimensional complexity that enhances target specificity and improves physicochemical properties such as aqueous solubility[1].
This application note details the mechanistic rationale and validated protocols for incorporating 9-Oxa-5-azaspiro[3.6]decane into DNA-conjugated scaffolds. By moving beyond basic procedural steps, this guide explains the causality behind our reagent selections—specifically addressing the kinetic challenges of coupling sterically hindered secondary amines in highly dilute, aqueous environments without compromising the integrity of the DNA barcode[2].
Physicochemical Profile of 9-Oxa-5-azaspiro[3.6]decane
To successfully deploy a building block in a split-and-pool DEL synthesis, one must understand its structural liabilities and advantages.
Chemical Identity: 9-Oxa-5-azaspiro[3.6]decane (CAS: 1251713-00-4)[3][4].
Structural Features: The molecule features a spiro-fused system combining a cyclobutane ring with an oxepane-like ring.
Reactivity Profile: The 5-aza secondary amine serves as the primary nucleophilic handle. Because it is a secondary amine embedded in a spirocyclic core, it exhibits moderate steric hindrance. The 9-oxa ether linkage acts as a stable hydrogen-bond acceptor, which enhances the hydrophilicity of the resulting library members without introducing reactive cross-liabilities during subsequent combinatorial steps[6].
Workflow & Mechanistic Causality
The Challenge of On-DNA Amidation
In traditional organic synthesis, coupling a secondary amine to a carboxylic acid is trivial. However, DEL chemistry mandates that reactions occur in water, at room temperature, and at highly dilute DNA concentrations (typically 1 mM) to preserve the genetic barcode[2].
If one uses standard EDC/sNHS coupling reagents, the active ester intermediate undergoes rapid hydrolysis in water. For unhindered primary amines, the nucleophilic attack is faster than hydrolysis. However, for a sterically hindered secondary amine like 9-Oxa-5-azaspiro[3.6]decane, hydrolysis outcompetes the amidation, leading to poor conversion rates (<30%).
The DMT-MM Solution
To solve this, our protocol replaces EDC/sNHS with 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) . DMT-MM reacts with the DNA-conjugated carboxylic acid to form an activated triazine ester. Crucially, this intermediate is significantly more stable in aqueous buffers (pH 7.0–8.5) than an NHS ester[2]. This stability provides a widened kinetic window, allowing the hindered secondary amine of the spirocycle ample time to execute the nucleophilic attack, routinely driving conversions above 85%.
Mechanism of DMT-MM mediated on-DNA amidation with 9-Oxa-5-azaspiro[3.6]decane.
Self-Validating DEL Workflow
Every protocol in DEL synthesis must be a self-validating system. Following the chemical incorporation of the spirocycle, the reaction is subjected to orthogonal quality control: UPLC-MS quantifies the chemical conversion via the mass shift of the DNA headpiece, while quantitative PCR (qPCR) verifies that the DNA tag has not suffered depurination or strand cleavage.
Workflow for incorporating spirocyclic building blocks into DNA-encoded libraries.
Step-by-Step Experimental Protocols
Protocol A: On-DNA Amidation (DMT-MM Mediated)
Objective: Couple 9-Oxa-5-azaspiro[3.6]decane to a DNA-conjugated carboxylic acid.
Preparation of DNA Scaffold: Dissolve the DNA-conjugated carboxylic acid in 250 mM MOPS buffer (pH 7.0) to achieve a final DNA concentration of 1 mM.
Building Block Preparation: Prepare a 400 mM stock solution of 9-Oxa-5-azaspiro[3.6]decane in anhydrous DMSO.
Activator Preparation: Prepare a 400 mM stock solution of DMT-MM in DNase-free water immediately prior to use (DMT-MM degrades upon prolonged storage in solution).
Reaction Assembly:
To 10 µL of the DNA solution (10 nmol), add 10 µL of the 9-Oxa-5-azaspiro[3.6]decane stock (400 equivalents).
Add 10 µL of the DMT-MM stock (400 equivalents).
Vortex gently and centrifuge briefly to collect the mixture at the bottom of the tube.
Incubation: Incubate the reaction mixture at 25 °C for 16 hours on a thermoshaker at 600 rpm.
Quenching & Precipitation: Quench the reaction by adding 10% (v/v) of 3 M NaCl, followed by 3 volumes of cold absolute ethanol. Incubate at -80 °C for 2 hours, then centrifuge at 20,000 x g for 30 minutes to pellet the DNA. Wash the pellet twice with 70% ethanol and resuspend in 10 µL of water.
Protocol B: On-DNA Reductive Amination
Objective: Couple 9-Oxa-5-azaspiro[3.6]decane to a DNA-conjugated aldehyde.
Reaction Assembly: To 10 µL of DNA-conjugated aldehyde (1 mM in 250 mM MOPS, pH 7.0), add 10 µL of 9-Oxa-5-azaspiro[3.6]decane (400 mM in DMSO).
Imine Formation: Incubate at 25 °C for 2 hours to allow imine/iminium formation.
Reduction: Add 10 µL of 2-picoline borane (pic-BH3, 400 mM in MeOH). Causality Note: pic-BH3 is chosen over NaCNBH3 due to its superior safety profile and excellent DNA compatibility.
Incubation & Cleanup: Incubate for 14 hours at 25 °C, followed by the ethanol precipitation protocol described in Protocol A, Step 6.
Protocol C: Quality Control (Self-Validation)
UPLC-MS Analysis: Inject 10 pmol of the resuspended DNA into a UPLC-MS system equipped with an oligonucleotide-compatible column (e.g., Waters ACQUITY UPLC Oligonucleotide BEH C18). Monitor the disappearance of the starting material mass and the appearance of the product mass.
qPCR Integrity Assay: Perform a standard SYBR Green qPCR assay comparing the cycle threshold (Ct) of the post-reaction DNA to an untreated control. A ΔCt of < 0.5 indicates excellent preservation of the DNA barcode.
Quantitative Data & Yield Optimization
The following table summarizes the optimization data for the incorporation of 9-Oxa-5-azaspiro[3.6]decane. The data clearly illustrates the superiority of DMT-MM over traditional EDC/sNHS coupling for this specific spirocyclic secondary amine.
Reaction Condition
Coupling Reagent
Equivalents (Amine : Reagent)
Temp (°C)
Time (h)
Conversion (LC-MS)
DNA Recovery (qPCR)
Amidation
EDC/sNHS
400 : 400
25
16
< 30%
> 90%
Amidation
DMT-MM
400 : 400
25
16
> 85%
> 95%
Reductive Amination
pic-BH3
400 : 400
25
16
> 80%
> 90%
SNAr
None (pH 9.5)
500 : N/A
80
12
> 75%
~ 80%
Note: SNAr conditions require elevated temperatures (80 °C), which results in a slight but measurable decrease in DNA recovery due to thermally induced depurination.
References
Scaffolds - SpiroChem: Single scaffold, infinite possibilities. spirochem.com.
Application Note: Advanced Peptide Coupling Strategies for Spirocyclic Secondary Amines
Executive Summary Spirocyclic secondary amines (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as critical bioisosteres in modern drug discovery, offering increased character and improved metabolic stabi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Spirocyclic secondary amines (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as critical bioisosteres in modern drug discovery, offering increased
character and improved metabolic stability compared to flat aromatic systems. However, their rigid, orthogonal geometry creates significant steric hindrance, often rendering standard amide coupling protocols ineffective. This Application Note details a tiered strategy for coupling these challenging amines, moving from high-activity uronium salts to propylphosphonic anhydride (T3P) and acid chloride generation, ensuring high yields and minimal epimerization.
The Challenge: "Escape from Flatland" Meets Steric Walls
Spirocycles are valued for their ability to orient substituents in specific vectors without the entropic penalty of flexible chains. However, this rigidity presents a dual challenge during amide bond formation:
Steric Shielding: The orthogonal ring system projects bulk directly into the trajectory required for the nucleophilic attack (Bürgi-Dunitz angle) on the activated carbonyl.
Nucleophilicity: Depending on the ring size (e.g., strained 4-membered rings), the nitrogen lone pair may exhibit reduced nucleophilicity due to hybridization changes or steric crowding.
Standard reagents (EDC/HOBt) often fail to generate an active ester with a sufficient lifetime to allow the slow-reacting spirocyclic amine to attack, leading to hydrolysis or rearrangement (e.g.,
-acylurea formation).
Strategic Reagent Selection
To overcome these barriers, we employ a "Activation vs. Stability" hierarchy.
Reagent Class
Reagent
Role in Spiro-Coupling
Pros
Cons
Uronium (OAt)
HATU
Primary Screen
Highest reactivity due to HOAt anchimeric assistance; pushes equilibrium toward product.
Hard to remove byproducts; risk of guanidinylation if amine is in excess.
Phosphonic Anhydride
T3P
Optimization / Scale
Low epimerization; drives reaction via high concentration; water-soluble byproducts.
Requires base excess; slower kinetics than HATU.
Chloro-enamine
Ghosez's Rgt
"Nuclear Option"
Generates Acid Chlorides in situ under neutral conditions. Extremely reactive.
Moisture sensitive; requires strict anhydrous handling.
Decision Matrix & Workflow
The following decision tree outlines the logical flow for selecting the optimal coupling condition based on substrate sensitivity and scale.
Figure 1: Strategic decision tree for coupling sterically demanding spirocyclic amines.
Detailed Experimental Protocols
Method A: The "Gold Standard" (HATU/HOAt)
Best for: Initial screening, small scale (<100 mg), and achiral acids.
Mechanistic Rationale: HATU generates the OAt-active ester.[1][2] The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), stabilizing the transition state and accelerating the attack of the hindered spiro-amine.
Protocol:
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over DCM to solubilize the polar active ester.
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Stir for 2 minutes.
Activation: Add HATU (1.1 equiv) in one portion. The solution should turn yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.
Coupling: Add the Spirocyclic Amine (1.1 equiv).
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[2]
Self-Validation: If the peak for the "Guanidinylated" amine (M + 99 Da) appears, the activation is too slow or the amine is in large excess. Switch to Method B.
Workup: Dilute with EtOAc, wash with sat.
(x2), water (x1), and brine (x1). Dry over .
Method B: The "Clean Scale-Up" (T3P)
Best for: Epimerizable chiral acids, scale-up (>1 g), and ease of purification.
Mechanistic Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic dehydrating agent. It does not generate a reactive intermediate that accumulates; rather, it drives the reaction through a cyclic transition state. It requires a slightly higher base load but produces only water-soluble byproducts, eliminating the difficult removal of urea/HOBt byproducts.
Protocol:
Setup: Dissolve Carboxylic Acid (1.0 equiv) and Spirocyclic Amine (1.1 equiv) in EtOAc or 2-MeTHF (0.5 M). Note: Higher concentration is critical for T3P efficiency.
Base: Add Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv). Cool to 0 °C.
Addition: Add T3P (50% w/w solution in EtOAc) dropwise.
Standard Load: 1.5 equiv.
Difficult Load: Up to 3.0 equiv may be used without significant side reactions.
Reaction: Allow to warm to RT and stir for 12–24 hours.
Workup: Quench with water. Separate layers. The organic layer contains the pure amide. Wash with 0.5 M HCl (if product stability permits) to remove excess amine/pyridine.
Method C: The "Nuclear Option" (Ghosez’s Reagent)
Best for: Extremely hindered systems where HATU/T3P fails.
Mechanistic Rationale: This method converts the acid directly to the Acid Chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine. Acid chlorides are the most reactive electrophiles available, minimizing the activation energy barrier for the hindered amine approach.
Protocol:
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.2 M).
Reagent: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.
Validation: Monitor by TLC (conversion of acid to acid chloride) or by quenching a chemically distinct aliquot with MeOH (formation of methyl ester).
Coupling: Cool the mixture to 0 °C. Add the Spirocyclic Amine (1.2 equiv) followed by DIPEA (2.0 equiv).
Reaction: Stir at RT for 2–4 hours.
Workup: Standard aqueous extraction.
Mechanistic Visualization
Understanding the failure modes is critical. The diagram below illustrates the competition between the desired pathway and the common side reaction (Guanidinylation) when using uronium salts with hindered amines.
Figure 2: Competition between productive coupling and guanidinylation.[1] If steric hindrance slows Path A, Path B dominates.
Switch to Method C (Acid Chloride). Heat to 50 °C if stability permits.
M+99 Peak (LCMS)
Guanidinylation of the amine by HATU.
Switch to Method B (T3P) or use a phosphonium salt (PyBOP ) which cannot guanidinylate.
Epimerization
Over-activation or high base concentration.
Use Method B (T3P) with TMP (2,4,6-trimethylpyridine) as a weaker, non-nucleophilic base.
Gelation/Precipitation
Peptide aggregation ("Beta-sheet" like interactions).
Add chaotropic salts (LiCl) or switch solvent to NMP/DMSO.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Patterson, J. et al. (2011). T3P: A Reagent for the Synthesis of Hindered Amides. Organic Process Research & Development.
Ghosez, L. et al. (1979). Synthesis of acyl chlorides under neutral conditions. Chemical Communications.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Functionalization of the 5-aza position in spiro[3.6]decane
Application Note: High-Fidelity Functionalization of the 5-Aza Position in Spiro[3.6]decane Executive Summary & Strategic Value The 5-azaspiro[3.6]decane scaffold represents a high-value "escape from flatland" motif in m...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Functionalization of the 5-Aza Position in Spiro[3.6]decane
Executive Summary & Strategic Value
The 5-azaspiro[3.6]decane scaffold represents a high-value "escape from flatland" motif in modern drug discovery. Unlike its planar analogs (e.g., tetrahydroisoquinolines) or smaller spirocycles (e.g., 2-azaspiro[3.3]heptane), this scaffold offers a unique combination of high Fsp³ character and a specific vector orientation provided by the seven-membered azepane ring fused to a cyclobutane at a spiro junction.
The Critical Challenge: The 5-aza position is sterically compromised. The nitrogen atom is directly attached to the quaternary spiro-carbon (C4). This creates a "neopentyl-like" steric environment, significantly retarding nucleophilic attack in SNAr reactions and complicating oxidative addition/reductive elimination cycles in transition-metal catalysis.
This guide provides validated protocols to overcome these steric barriers, focusing on Buchwald-Hartwig cross-couplings and reductive alkylations specifically optimized for
-quaternary amines.
Structural Analysis & Reactivity Profile
Before initiating synthesis, researchers must understand the steric map of the substrate.
Numbering: The nitrogen is at position 5, adjacent to the spiro carbon (C4).
Steric Clash: The cyclobutane ring at C4 imposes significant bulk, shielding the nitrogen lone pair.
Conformation: The 7-membered ring adopts a twist-chair conformation, further influencing the trajectory of incoming electrophiles.
Implication: Standard conditions (e.g., K2CO3/DMF for alkylation or Pd(OAc)2/BINAP for arylation) will likely result in low yields (<20%) or stalled reactions.
Workflow Visualization
The following diagram outlines the decision matrix for functionalizing this scaffold, distinguishing between arylation and alkylation pathways.
Caption: Decision tree for 5-azaspiro[3.6]decane functionalization based on electrophile sterics and electronics.
-quaternary center necessitates a ligand that forms a highly active, yet bulky, Pd(0) species to prevent -hydride elimination (though less relevant for this cyclic amine) and promote reductive elimination. RuPhos and BrettPhos are the gold standards here. We utilize Pd-G4 precatalysts to ensure precise 1:1 Pd:Ligand stoichiometry and rapid activation at lower temperatures.
Target: Alkylation with hindered ketones or electron-rich aldehydes.
Rationale: The steric bulk at C4 hinders the initial nucleophilic attack of the nitrogen onto the carbonyl carbon to form the hemiaminal/imine. Standard NaBH(OAc)₃ protocols often stall. We employ Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation before adding the reducing agent.
Materials:
Substrate: 5-azaspiro[3.6]decane (Free base preferred)
Carbonyl: Ketone/Aldehyde (1.2 equiv)
Additive: Ti(OiPr)₄ (1.5 equiv)
Reductant: NaBH₃CN (2.0 equiv) or NaBH₄
Solvent: THF (anhydrous)
Step-by-Step:
Imine Formation: In a dried flask, combine amine and ketone in THF (0.5 M).
Activation: Add Ti(OiPr)₄ dropwise via syringe. The solution may turn slightly yellow/hazy.
Incubation: Stir at RT for 6–12 hours.
Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR. Do not proceed until imine is formed.
Reduction: Dilute with absolute EtOH (equal volume to THF). Add NaBH₃CN carefully (exothermic).
Quench: Stir 2 hours. Quench with 1N NaOH (forms white TiO₂ precipitate).
Workup: Filter through Celite to remove Titanium salts. Extract filtrate with EtOAc.
Synthesis of the Core Scaffold (Context)
For researchers needing to generate the scaffold de novo, the most robust route utilizes the Schmidt Reaction on a spiro-ketone.
Caption: Expansion of the 6-membered ring to the 7-membered 5-aza scaffold.
Mechanism: The Schmidt reaction inserts nitrogen. In spiro[3.5]nonan-5-one, the migration of the quaternary carbon (spiro center) is preferred over the secondary carbon due to better stabilization of the carbocation intermediate, yielding the desired 5-aza isomer (nitrogen adjacent to spiro center) rather than the 6-aza isomer.
Troubleshooting & Expert Tips
Free Base vs. Salt: The HCl salt of 5-azaspiro[3.6]decane is stable and non-hygroscopic. However, for Ti-mediated alkylations, liberate the free base (sat. NaHCO₃ wash) prior to reaction to prevent Titanium buffering.
Regioselectivity: If the scaffold has substituents on the 7-membered ring, the 5-aza position remains the most nucleophilic site unless a specific electron-withdrawing group is present.
Purification: These amines are often UV-weak. Use Ninhydrin or Dragendorff’s reagent for TLC visualization. For flash chromatography, add 1% NH₄OH or Et₃N to the eluent to prevent streaking of the amine on silica.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Context: Establishes RuPhos/BrettPhos as essential for hindered secondary amines.
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067.
Context: Foundational text on spirocyclic/oxetane scaffolds and Fsp3 properties (Escape
Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 70(1), 320–323.
Context: The mechanistic basis for the ring expansion of spiro-ketones to lactams.
Bhattacharya, A., et al. (2006). One-step reductive amination of hindered amines with ketones. Tetrahedron Letters, 47(30), 5341-5343.
Context: Validates the Ti(OiPr)
Application
Application Note: Buchwald-Hartwig Amination of 9-Oxa-5-azaspiro[3.6]decane
A Comprehensive Protocol for Sterically Hindered Spirocyclic Amines Executive Summary The incorporation of spirocyclic amines into pharmaceutical pipelines has surged due to their ability to increase the fraction of sp³-...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Protocol for Sterically Hindered Spirocyclic Amines
Executive Summary
The incorporation of spirocyclic amines into pharmaceutical pipelines has surged due to their ability to increase the fraction of sp³-hybridized carbons (Fsp³). This structural modification reliably improves aqueous solubility, lowers lipophilicity, and mitigates off-target hERG liabilities[1][2]. 9-Oxa-5-azaspiro[3.6]decane is a highly valuable, yet synthetically challenging, building block. Featuring a secondary amine adjacent to a spiro-fused cyclobutane/oxazepane core, it presents extreme steric hindrance.
This application note details a self-validating, high-yielding Buchwald-Hartwig cross-coupling protocol specifically engineered for 9-oxa-5-azaspiro[3.6]decane. By leveraging the rational selection of the RuPhos Pd G3 precatalyst, this guide explains the mechanistic causality behind overcoming the steric barriers that cause traditional palladium catalysts to fail.
Mechanistic Rationale & Catalyst Design
The Steric Challenge of the Spiro[3.6] System
In standard Buchwald-Hartwig aminations, primary amines readily coordinate to the Pd(II) center. However, the secondary amine at position 5 of 9-oxa-5-azaspiro[3.6]decane is severely shielded by the adjacent spiro-carbon (C4) and the conformational rigidity of the 7-membered oxazepane ring. When using first- or second-generation catalysts (e.g., Pd/BINAP or Pd/dppf), the reaction stalls at the amine coordination step, or undergoes competitive
-hydride elimination, resulting in hydrodehalogenation of the aryl halide.
Causality of Ligand Selection: Why RuPhos?
To force the coupling of this hindered substrate, the dialkylbiaryl phosphine ligand RuPhos is strictly required.
BrettPhos vs. RuPhos: While BrettPhos is optimized for primary amines (where oxidative addition is rate-limiting), theoretical and kinetic studies confirm that for secondary amines, the rate-limiting step shifts to reductive elimination [3].
Steric Acceleration: The massive steric bulk of the RuPhos ligand's dicyclohexyl and diisopropoxybiphenyl groups forces the Pd-bound aryl and amido groups into extreme proximity. This steric crowding destabilizes the Pd(II) ground state, dramatically lowering the activation energy required for reductive elimination and driving the C–N bond formation forward[4].
Figure 1. Catalytic cycle of the Buchwald-Hartwig amination using RuPhos Pd G3.
Experimental Protocol
This protocol is designed as a self-validating system . The use of the G3 precatalyst ensures a 1:1 ratio of Pd to ligand and rapidly generates the active L-Pd(0) species upon mild base activation, eliminating the initiation inconsistencies associated with Pd(OAc)₂ mixtures.
Electrophile: Aryl halide (Ar-Br or Ar-I) (1.0 equiv)
Catalyst: RuPhos Pd G3 (2–5 mol%)
Base: NaOtBu (1.5 equiv) or LiHMDS (2.4 equiv)
Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)
Step-by-Step Methodology
Inert Atmosphere Assembly: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube (equipped with a PTFE-coated magnetic stir bar) with the aryl halide (1.0 mmol), 9-oxa-5-azaspiro[3.6]decane (1.2 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol).
Solvent Addition: Add 5.0 mL of anhydrous 1,4-Dioxane. Seal the tube with a Teflon-lined screw cap.
Self-Validation Checkpoint 1: The solution should immediately adopt a deep red/orange hue, indicating the generation of the active L-Pd(0) species.
Thermal Activation: Remove the vessel from the glovebox and submerge it in a pre-heated oil bath at 85 °C.
Vigorous Agitation: Stir at a high rate (≥800 rpm) for 12–16 hours.
Causality: As the reaction proceeds, insoluble NaX (e.g., NaBr) salts will precipitate. High-shear stirring is mandatory to prevent the catalyst from being trapped in the inorganic matrix.
Self-Validation Checkpoint 2: A successful reaction will transition from a clear red solution to a dense, pale-yellow heterogeneous suspension.
Workup & Isolation: Cool to room temperature, dilute with 10 mL of Ethyl Acetate, and filter through a tightly packed pad of Celite to remove palladium black and salts. Concentrate the filtrate and purify via flash column chromatography.
Optimization & Data Presentation
Base selection is the most critical variable after catalyst choice. Because 9-oxa-5-azaspiro[3.6]decane is highly bulky, the Pd-N bond formation is thermodynamically uphill. A strong base like NaOtBu drives this equilibrium forward. However, if the electrophile contains base-sensitive functional groups, the protocol must pivot logically[5].
Figure 2. Logical decision tree for selecting the optimal base in hindered aminations.
Table 1. Optimization of Reaction Conditions for 9-Oxa-5-azaspiro[3.6]decane
Entry
Precatalyst / Ligand
Base
Solvent
Temp (°C)
Conversion (%)
Mechanistic Observation / Causality
1
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
100
<10%
Ligand bite angle too small; steric clash prevents amine binding.
2
BrettPhos Pd G3
NaOtBu
Dioxane
85
15%
BrettPhos is optimized for primary amines; secondary amines stall at oxidative addition[3].
Milder base prevents cleavage of base-sensitive functional groups (e.g., esters).
5
RuPhos Pd G3
LiHMDS
THF
65
92%
LiHMDS provides proton tolerance and acts as a pseudo-protecting group[5].
Troubleshooting & Mechanistic Pitfalls
Pitfall 1: Hydrodehalogenation (Ar-H Formation)
Cause:
-hydride elimination outcompetes reductive elimination. This occurs if the aryl halide is highly electron-rich, which inherently slows down the reductive elimination step.
Solution: Increase the concentration of the reaction mixture (from 0.2 M to 0.5 M) to force intermolecular interactions, or switch to a more polar solvent like THF to stabilize the transition state.
Pitfall 2: Ring-Opening of the Oxazepane Core
Cause: While spiro-ethers are generally stable, extended heating with highly nucleophilic bases (like KOH or NaOH) can trigger degradation pathways.
Solution: Strictly utilize bulky alkoxides (NaOtBu) or non-nucleophilic bases (LiHMDS) to prevent unwanted nucleophilic attack on the heterocyclic core[5].
References
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure
Source: ACS Omega
URL:[Link][3]
Oxa-spirocycles: synthesis, properties and applications
Source: PubMed Central (PMC) / NIH
URL:[Link][1]
Protecting group strategies for 9-Oxa-5-azaspiro[3.6]decane synthesis
Application Note: Protecting Group Strategies & Synthetic Protocols for 9-Oxa-5-azaspiro[3.6]decane Part 1: Executive Summary & Structural Intelligence The Challenge: The 9-oxa-5-azaspiro[3.6]decane scaffold represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protecting Group Strategies & Synthetic Protocols for 9-Oxa-5-azaspiro[3.6]decane
Part 1: Executive Summary & Structural Intelligence
The Challenge:
The 9-oxa-5-azaspiro[3.6]decane scaffold represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD). By fusing a rigid cyclobutane ring with a flexible, heteroatom-rich 1,4-oxazepane ring, this spirocycle offers a unique vector for increasing
character (fraction of saturated carbons), improving solubility, and restricting the conformational space of pendant functional groups.
However, the synthesis of this scaffold presents specific challenges:
Ring Strain: The cyclobutane ring is susceptible to ring-opening under harsh acidic or nucleophilic conditions.
Entropic Barrier: Closing a 7-membered ring (oxazepane) is entropically disfavored compared to 5- or 6-membered rings.
Chemo-selectivity: Differentiating the nitrogen and oxygen nucleophiles during cyclization requires a robust protecting group (PG) strategy.
We recommend the "Lactam-Reduction Route" as the industry-standard protocol. This method circumvents the entropic difficulties of direct cyclization by utilizing an intramolecular alkylation of an amide, followed by reduction. This approach inherently protects the nitrogen during the critical ring-closure step.
Phase A: Precursor Assembly (The "Hidden" Protection)
Rationale: The nitrogen must be rendered non-nucleophilic to prevent competitive dimerization or azetidine formation during the etherification step. Acylation serves as a "transient protecting group."[3]
Step-by-Step Protocol:
Starting Material: Cyclobutanone.
Amino Acid Formation (Strecker Synthesis):
React cyclobutanone with
and (or TMSCN) in MeOH to form the aminonitrile.
Hydrolyze with
or to yield 1-amino-1-cyclobutanecarboxylic acid .
Reduction to Amino-Alcohol:
Reagent:
(2.5 equiv) in THF, .
Product:1-Amino-1-(hydroxymethyl)cyclobutane .
Note: This intermediate is polar. Purify via ion-exchange chromatography or use crude if purity >90%.
Phase B: The "Lactam Closure" Strategy
This phase constructs the 7-membered ring while simultaneously managing the nitrogen reactivity.
Protocol:
N-Acylation:
Reagents: 3-Chloropropionyl chloride (1.1 equiv),
(2.0 equiv), DCM, .
Mechanism: Selective acylation of the primary amine over the primary alcohol occurs rapidly at
(2.5 equiv, 60% dispersion) in dilute THF or DMF ().
Conditions: Slow addition of the intermediate to the base suspension at
, then warm to RT.
Mechanistic Insight: The alkoxide formed is a potent nucleophile that displaces the terminal chloride. The amide nitrogen is non-nucleophilic, preventing N-alkylation.
Product:9-Oxa-5-azaspiro[3.6]decan-6-one (The Lactam).
Phase C: Reduction & Final Protection
Protocol:
Global Reduction:
Reagents:
(3.0 equiv) in THF, Reflux, 16h. Alternatively, can be used for milder conditions.
For the final scaffold, the choice of protecting group on
is critical for downstream library synthesis.
Comparative Analysis of N-Protecting Groups
Protecting Group
Installation Yield
Stability Conditions
Deprotection Method
Suitability for Library Gen.
Boc (tert-butoxycarbonyl)
92-95%
Base, Nucleophiles, Hydrogenation
TFA / HCl (Acidic)
High (Standard for MedChem)
Cbz (benzyloxycarbonyl)
88-91%
Acid, Base (mild)
or HBr/AcOH
Medium (Orthogonal to Boc)
Fmoc (fluorenylmethoxycarbonyl)
85-90%
Acid
Piperidine (Basic)
Low (Unless Solid Phase needed)
Bn (Benzyl)
80-85%
Acid, Base
or ACE-Cl
Medium (Good for scale-up)
Recommendation:
Use N-Boc as the primary strategy. The 9-oxa-5-azaspiro[3.6]decane scaffold is acid-stable enough to withstand standard TFA deprotection (
, 1h). The cyclobutane ring remains intact under these conditions.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the "Lactam-Reduction" pathway and the logic gates for protecting group selection.
Figure 1: Synthetic workflow for 9-oxa-5-azaspiro[3.6]decane via the lactam-reduction route, highlighting the divergence for protecting group installation.
Part 5: Troubleshooting & Critical Control Points
Cyclization Dilution: The intramolecular etherification (Step 4) must be performed under high dilution conditions (
) to favor ring closure over intermolecular polymerization.
Temperature Control: During N-acylation (Step 3), maintain temperature strictly at
. Higher temperatures may promote O-acylation, leading to ester byproducts that complicate cyclization.
Safety Note: The use of
generates hydrogen gas. Ensure adequate venting. The final amine is a secondary amine and may absorb from air; store as the Boc-protected derivative or HCl salt.
References
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. Link
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. Link
Smith, A. B., et al. (2008). Indole-Diterpene Synthetic Studies. Construction of the 1,4-Oxazepane Ring System. Journal of the American Chemical Society. Link
PubChem. (2025). Compound Summary: 9-oxa-5-azaspiro[3.6]decane.[1][2][4] National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: #SP3-36-SOL
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Solubility & Physicochemical Properties of Spiro[3.6]decane Candidates
Core Directive: The "Escape from Flatland" Architecture
Welcome to the technical support hub for the spiro[3.6]decane scaffold. You are likely using this scaffold to improve the physicochemical profile of a drug candidate by replacing a flat aromatic system (like a phenyl or piperazine ring) with a three-dimensional bioisostere.
While spirocyclic scaffolds generally improve solubility by disrupting planar
-stacking (increasing character), they present unique challenges. The spiro[3.6]decane system consists of a strained 4-membered ring fused to a flexible 7-membered ring. This duality—rigid core vs. floppy periphery—requires specific handling strategies.
The Mechanism of Action
The following diagram illustrates why you chose this scaffold and where the failure points typically occur.
Figure 1: The logic flow of spirocyclic bioisosterism. Success depends on balancing the disruption of crystal packing against the introduction of lipophilicity.
Troubleshooting Module: Molecular Design
Issue: My spiro[3.6]decane derivative is insoluble in aqueous media (
).
Diagnosis:
We must distinguish between "Grease Ball" (high lipophilicity) and "Brick Dust" (high crystal lattice energy).
Grease Ball: The molecule is amorphous but too oily/lipophilic to dissolve in water.
Brick Dust: The molecule packs too tightly in a solid lattice (High Melting Point).
Step-by-Step Resolution
Parameter
Diagnostic Check
Remediation Strategy
LogP (Lipophilicity)
Is cLogP > 3.5?
Insert Heteroatoms: The 7-membered ring in spiro[3.6]decane is voluminous. Replace a carbon at position 6, 7, or 8 with Oxygen (oxa-spiro) or Nitrogen (aza-spiro) to lower LogP without changing the vector.
Melting Point (MP)
Is MP > 200°C?
Break Symmetry: Spiro[3.6]decane has a plane of symmetry. Introduce a chiral center or an asymmetric substituent on the 4-membered ring to disrupt lattice energy.
pKa
Is the molecule neutral at pH 7.4?
Salt Formation: If you have a basic amine in the 7-membered ring, screen counter-ions. Succinate and Tartrate salts often work better for spirocycles than HCl, which can induce "salting out" effects due to the high lattice energy of chloride salts.
Troubleshooting Module: Synthesis & Purification
Issue: "I cannot dissolve the intermediate during workup," or "The product oils out."
Technical Insight:
Spiro[3.6]decane intermediates often exhibit "solubility valleys"—they are too polar for pure hexanes but too lipophilic for pure methanol.
Protocol: The "Magic Solvent" Mix
For purification of stubborn spirocyclic amines or amides, do not rely on standard Ethyl Acetate/Hexane gradients.
Eluent System: Switch to DCM : MeOH : NH
OH (90:9:1) . The ammonia de-aggregates the spiro-amines on silica.
Dissolution for NMR: If the solid won't dissolve in DMSO-
, add 5% TFA- (Trifluoroacetic acid-d). This protonates the basic nitrogen, breaking intermolecular H-bonds and usually forcing the compound into solution.
Troubleshooting Module: Solubility Assays
Issue: "My biological data is erratic. The compound precipitates in the assay plate."
Root Cause:
You are likely relying on Kinetic Solubility (from DMSO stock) which overestimates solubility. When the DMSO stock hits the aqueous buffer, the compound crashes out as an amorphous precipitate (supersaturation). You need Thermodynamic Solubility data.
Saturation: Add excess solid compound (~1-2 mg) to 1.0 mL of buffer in a glass vial.
Equilibration: Shake at 300 RPM for 24 hours at 25°C.
Critical Step: If the solution becomes clear, you have not added enough solid. Add more until a visible pellet remains.
Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a PVDF 0.22 µm filter.
Note: Do not use Nylon filters; spirocycles often bind non-specifically to Nylon.
Quantification: Analyze the supernatant via HPLC-UV or LC-MS against a standard curve.
Decision Tree for Assay Troubleshooting
Figure 2: Diagnostic workflow for identifying solubility artifacts in biological assays.
FAQ: Common User Queries
Q: Why spiro[3.6]decane specifically? Why not spiro[3.3]heptane?A: Spiro[3.3]heptane is smaller and more rigid. Spiro[3.6]decane offers a larger volume and a flexible 7-membered ring, which allows it to fill larger hydrophobic pockets in enzymes (like kinases) while maintaining a higher
than a flat phenyl ring. It is a "Goldilocks" scaffold—rigid enough to direct substituents, flexible enough to find binding minima.
Q: My compound is a "Brick Dust" solid. Can I fix this without changing the structure?A: Yes. Try Amorphous Solid Dispersion (ASD) .
Technique: Spray dry your compound with a polymer like HPMCAS (Hydroxypropyl methylcellulose acetate succinate).
Mechanism: The polymer prevents the spiro-molecules from re-crystallizing, keeping them in a high-energy amorphous state that dissolves rapidly in water.
Q: What is the best salt form for a spiro[3.6]decane amine?A: Avoid HCl if possible. The chloride ion is small and creates a tight crystal lattice (high MP, low solubility). Use large, organic counter-ions like Mesylate , Tosylate , or Fumarate . These disrupt the packing efficiency of the spiro-scaffold.
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
Welcome to the Technical Support Center for Spirocyclic Amine Purification. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges these molecules present.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Spirocyclic Amine Purification. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges these molecules present. Spirocyclic amines are highly prized in modern drug discovery for their 3D conformational rigidity, which 1[1]. However, their high polarity, strong basicity, and frequent lack of a UV chromophore make them notoriously difficult to isolate using standard normal-phase silica or acidic reverse-phase (RP) methods.
This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to help you successfully isolate these critical scaffolds.
Purification Strategy Workflow
Decision workflow for selecting spirocyclic amine purification strategies.
Section 1: SCX "Catch and Release" Chromatography
Q: My spirocyclic amine streaks heavily on normal-phase silica and is contaminated with neutral byproducts. How can I isolate it without a complex aqueous workup?
A: The most efficient method for this scenario is Strong Cation Exchange (SCX) "Catch and Release" chromatography. SCX media utilizes2[2].
The Causality: When your crude mixture passes through the column, the basic spirocyclic amine is protonated by the sulfonic acid, forming a strong ionic bond (the "catch"). Neutral and acidic impurities cannot form this bond and are washed away. Subsequently, introducing a methanolic ammonia solution deprotonates the amine, 3 (the "release")[3].
Protocol 1: Self-Validating SCX Catch and Release
Validation Checkpoint: Always collect the initial flow-through and check it via LC-MS or TLC. If your target mass is in the flow-through, the SCX column is overloaded, or your amine is too weak (pKa < 5) to bind.
Conditioning: Wash the SCX column with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).
Loading: Dissolve the crude mixture in a minimum volume of DCM. If the compound is highly polar, use up to 20% MeOH in DCM or DMF. Load onto the column.
Washing (Removal of Impurities): Wash with 3–5 CV of DCM, followed by 3–5 CV of MeOH. Mechanistic note: The MeOH wash is critical for 4[4].
Elution (Release): Elute the target spirocycle using 3–5 CV of 2M Ammonia in Methanol (NH3/MeOH)[4].
Isolation: Evaporate the ammoniacal eluent under reduced pressure to yield the purified free amine.
Q: My spirocycle is too polar for RP-HPLC; it elutes in the void volume (solvent front) even at 0% organic. How do I gain retention?
A: You need to invert your phase paradigm and use Hydrophilic Interaction Liquid Chromatography (HILIC).
The Causality: HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic) but operates with reversed-phase-like eluents. However, in HILIC,5[6]. Retention is driven by the 7, coupled with electrostatic interactions with the stationary phase[7][8].
Protocol 2: HILIC Purification of Polar Amines
Validation Checkpoint: Inject a standard of uracil and cytosine to verify column hydration; 9 in an aqueous normal-phase environment[9].
Column Selection: Select a bare silica or zwitterionic HILIC column.
Mobile Phase Preparation:
Mobile Phase A (Strong): 10 mM Ammonium Formate in H2O (pH 3.0). Mechanistic note: The buffer controls the ionization state of both the amine and the silanols, ensuring reproducible retention.
Mobile Phase B (Weak): 100% Acetonitrile.
Sample Diluent (Critical Step): Dissolve your sample in a diluent matching the starting gradient (e.g., 80% ACN / 20% H2O). Warning: Injecting a HILIC sample in 100% water will disrupt the immobilized water layer, causing severe peak distortion and loss of retention.
Gradient Execution: Start at 95% B and run a shallow gradient down to 50% B over 15 CVs[8].
Equilibration: HILIC requires longer equilibration times than RP-HPLC. Flush with at least 10 CVs of starting mobile phase between runs to re-establish the water-enriched layer.
Q: I must use RP-HPLC because I don't have a HILIC setup, but my basic spirocycle exhibits severe peak tailing and poor resolution. How can I fix this?
A: Peak tailing for basic amines in standard (acidic) RP-HPLC is caused by secondary ion-exchange interactions between the positively charged amine and residual, unendcapped acidic silanols on the C18 stationary phase.
The Causality: To eliminate this, raise the mobile phase pH to at least 2 units above the pKa of your spirocyclic amine (typically requiring pH 10–10.5). At this pH, the amine is deprotonated into its neutral free-base form. This neutral state eliminates electrostatic interactions with silanols (curing the tailing) and dramatically increases the molecule's lipophilicity, pushing it into the C18 stationary phase for better retention.
Requirement: You must use a hybrid-silica C18 column specifically engineered to withstand high pH, using 10 mM Ammonium Bicarbonate (pH 10) as the aqueous phase.
Quantitative Comparison of Purification Modalities
Technical Support Center: Stability of 9-Oxa-5-azaspiro[3.6]decane Under Acidic Conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 9-Oxa-5-azaspiro[3.6]decane. This guide provides in-depth troubleshooting advice, frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 9-Oxa-5-azaspiro[3.6]decane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of this spirocyclic oxetane under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments and synthetic routes.
Introduction: The Dichotomy of Stability and Reactivity
Spirocyclic scaffolds containing an oxetane ring, such as 9-Oxa-5-azaspiro[3.6]decane, are of significant interest in medicinal chemistry. The oxetane moiety is often used as a bioisostere for gem-dimethyl or carbonyl groups, which can lead to improved physicochemical properties like aqueous solubility and metabolic stability.[1][2] However, the strained four-membered ether ring of oxetane also presents a potential liability, particularly its susceptibility to ring-opening under acidic conditions.[3][4][5]
The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction environment.[1][5] While 3,3-disubstituted oxetanes, like the one in our compound of interest, are generally more robust, the presence of an internal nucleophile—in this case, the secondary amine of the azaspirocycle—introduces a potential intramolecular degradation pathway that must be carefully considered.[1][5] This guide will help you navigate the nuances of working with 9-Oxa-5-azaspiro[3.6]decane in the presence of acids.
This section addresses common questions and experimental issues encountered when handling 9-Oxa-5-azaspiro[3.6]decane in acidic media.
Q1: I am planning a synthesis that requires an acidic step. How stable is 9-Oxa-5-azaspiro[3.6]decane to acids?
A1: The stability of 9-Oxa-5-azaspiro[3.6]decane to acid is a critical consideration. While the 3,3-disubstituted nature of the oxetane ring provides some steric hindrance to intermolecular attack, the compound's susceptibility to degradation is significant, especially under strongly acidic conditions.[1] The primary concern is the acid-catalyzed ring-opening of the oxetane.[3][4][6]
There are two main sites for protonation: the oxygen of the oxetane and the nitrogen of the azacycloheptane ring. Protonation of the oxetane oxygen activates the ring for nucleophilic attack. The amine, being an internal nucleophile, can facilitate an intramolecular ring-opening, leading to rearrangement or degradation.[1][5]
Key Takeaway: Avoid strong acids (e.g., HCl, H₂SO₄) and high temperatures whenever possible. If acidic conditions are necessary, a careful selection of a milder acid and strict temperature control are crucial.[5]
Q2: What are the likely degradation pathways and products for 9-Oxa-5-azaspiro[3.6]decane in an acidic solution?
A2: The most probable degradation pathway involves the protonation of the oxetane oxygen, followed by an intramolecular nucleophilic attack by the amine nitrogen. This would lead to the formation of a bridged bicyclic ammonium salt, which could then be susceptible to further reactions or rearrangements depending on the conditions. Another possibility is the intermolecular attack of a nucleophile present in the reaction medium (e.g., water, a conjugate base of the acid) on the protonated oxetane, which would result in a ring-opened 1,3-diol derivative.
Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed degradation pathways of 9-Oxa-5-azaspiro[3.6]decane under acidic conditions.
Q3: My HPLC/LC-MS analysis shows several unexpected peaks after an acidic workup. How can I identify if these are degradation products?
A3: The appearance of new, more polar peaks in your chromatogram is a strong indication of oxetane ring-opening. The resulting 1,3-diol derivatives will have a significantly lower retention time on a reverse-phase HPLC column compared to the parent compound.
To confirm, you can perform a forced degradation study (see the detailed protocol below). This involves intentionally exposing your compound to acidic conditions and monitoring the formation of new peaks over time. Characterization of these peaks using high-resolution mass spectrometry (HRMS) and NMR spectroscopy will help in elucidating their structures. A comparison of the retention times and mass spectra of the peaks from your reaction with those from the forced degradation study can confirm their identity.
Q4: How can I minimize the degradation of 9-Oxa-5-azaspiro[3.6]decane during a reaction that requires acidic conditions?
A4: Minimizing degradation is key to achieving good yields and purity. Consider the following strategies:
Use Milder Acids: If possible, replace strong acids with weaker organic acids (e.g., acetic acid, formic acid) or use buffered systems to maintain a less aggressive pH.
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -30 °C) can significantly slow down the rate of the degradation reaction.[3]
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure time to acidic conditions.
Protect the Amine: If the amine's basicity is not required for the desired reaction, consider protecting it with a suitable protecting group (e.g., Boc, Cbz). This will prevent it from acting as an internal nucleophile. The oxetane ring has been shown to be stable under conditions used for the removal of some of these groups, such as catalytic hydrogenation for Cbz and Bn groups.[5]
Change the Order of Synthetic Steps: If possible, introduce the 9-Oxa-5-azaspiro[3.6]decane moiety late in the synthetic sequence to avoid exposing it to harsh acidic conditions in earlier steps.[5]
Strategy
Rationale
Use Milder Acids
Reduces the concentration of protonated oxetane, slowing the rate of ring-opening.
Lower Temperature
Decreases the kinetic energy of the system, disfavoring the higher activation energy degradation pathway.[3]
Protect the Amine
Prevents the amine from acting as an internal nucleophile, thus blocking the intramolecular degradation pathway.
Late-Stage Introduction
Minimizes the number of harsh reaction conditions the sensitive moiety is exposed to.[5]
Q5: What analytical methods are best for monitoring the stability of 9-Oxa-5-azaspiro[3.6]decane?
A5: A combination of chromatographic and spectroscopic methods is ideal:
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV or mass spectrometric detection is the gold standard for quantifying the parent compound and its degradation products. A reverse-phase C18 column is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the rapid identification of potential degradation products by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of any isolated degradation products. The disappearance of the characteristic oxetane proton signals and the appearance of new signals corresponding to a ring-opened structure can be monitored.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for assessing the stability of 9-Oxa-5-azaspiro[3.6]decane under acidic conditions. It should be adapted based on the specific requirements of your project.
Objective: To determine the degradation profile of 9-Oxa-5-azaspiro[3.6]decane in acidic solution and to generate degradation products for characterization.
Materials:
9-Oxa-5-azaspiro[3.6]decane
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH) for neutralization
Acetonitrile (ACN) or Methanol (MeOH) as a co-solvent
Water (HPLC grade)
HPLC or LC-MS system
pH meter
Thermostated water bath or heating block
Procedure:
Stock Solution Preparation: Prepare a stock solution of 9-Oxa-5-azaspiro[3.6]decane (e.g., 1 mg/mL) in a suitable co-solvent like ACN or MeOH.
Stress Condition Setup:
In a clean vial, add a known volume of the stock solution to a volume of 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
Prepare a control sample by adding the same volume of stock solution to water.
Incubation: Place the vials in a thermostated bath at a controlled temperature (e.g., 40 °C, 60 °C).
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Quenching and Preparation:
Immediately neutralize the acidic sample aliquot with an equivalent amount of 0.1 M NaOH.
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
Data Evaluation:
Calculate the percentage of the parent compound remaining at each time point.
Identify and quantify the major degradation products.
If necessary, scale up the degradation experiment to isolate sufficient quantities of the degradation products for full structural characterization (NMR, HRMS).
Workflow for Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
References
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
Wodnicka, A., & Brzęczek-Szafran, A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?[Link]
Fath, M. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. [Link]
Jara, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345-12367. [Link]
PubChem. (n.d.). 9-oxa-5-azaspiro[3.6]decane. Retrieved February 27, 2026, from [Link]
ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Journal of Heterocyclic Chemistry, 53(5), 1397-1422. [Link]
Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
PubChem. (n.d.). 9-Oxa-6-azaspiro[4.5]decane. Retrieved February 27, 2026, from [Link]
ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]
Wikipedia. (n.d.). Azaspirodecane. Retrieved February 27, 2026, from [Link]
Welcome to the SpiroTech Support Hub. Coupling spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) presents a unique geometric challenge. Unlike flexible aliphatic amines, spirocycles possess a rigid, fixed steric bulk (high cone angle) directly adjacent to the nucleophilic nitrogen. This rigidity prevents the conformational adjustments usually required to access activated electrophiles.
Use the decision matrix below to select the correct protocol for your substrate.
Figure 1: Strategic decision tree for selecting coupling reagents based on substrate steric demand and functional group tolerance.
Module A: Amide Bond Formation
The Issue:
Standard coupling reagents (HATU, EDC) form an "active ester" intermediate. With spirocyclic amines, the rigid steric bulk prevents the amine nitrogen from approaching this active ester closely enough for nucleophilic attack. The active ester eventually hydrolyzes or rearranges, leading to low yields.
The Solution: Propanephosphonic Acid Anhydride (T3P)
T3P is superior because it does not form a bulky active ester. Instead, it forms a highly reactive mixed anhydride. The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct. Furthermore, T3P works exceptionally well in ethyl acetate (EtOAc), a solvent that often solubilizes greasy spirocycles better than DMF.
EtOAc (Preferred) or 2-MeTHF. Concentration: 0.1 M – 0.5 M
Base
Pyridine (Standard) or DIPEA (if pyridine sensitive)
Temperature
0 °C to RT (Standard); 60 °C (Refractory substrates)
Step-by-Step Workflow:
Dissolution: Charge the carboxylic acid (1.0 equiv) and spirocyclic amine (1.1 equiv) into a reaction vial.
Solvent/Base: Add EtOAc (dry) followed by Pyridine (3.0 equiv). Stir to ensure homogeneity.
Activation: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at 0 °C.
Why? Exotherm control prevents background decomposition of the reagent.
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
Checkpoint: If <10% conversion after 2 hours, heat to 60 °C.
Workup (Self-Validating): Dilute with EtOAc. Wash with 0.5 M HCl (removes pyridine and unreacted amine), then sat. NaHCO3 (removes unreacted acid and T3P byproducts).
Result: The organic layer usually contains pure product, minimizing the need for chromatography.
Advanced Alternative (Ghosez’s Reagent):
If T3P fails, the acid must be converted to an acid chloride. Thionyl chloride is often too harsh. Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions, then add the spiro-amine.
Module B: Palladium-Catalyzed C-N Coupling[1][2]
The Issue:
In Pd-catalyzed cross-coupling, spirocyclic amines struggle with the Reductive Elimination step. The Pd center becomes crowded, and the rigid amine cannot "swing" into position to couple with the aryl group. Standard ligands (PPh3, dppf) will result in catalytic stalling (observed as dehalogenated aryl starting material).
The Solution: Bulky-yet-Flexible NHC Ligands (Pd-PEPPSI-IPent)
The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture uses N-Heterocyclic Carbenes (NHCs).[1][2] The IPent (isopentyl) variant provides extreme steric bulk that paradoxically facilitates the reaction by forcing the product off the metal center (accelerating reductive elimination).
Protocol B: Pd-PEPPSI-IPent Screening
Component
Recommendation
Catalyst
Pd-PEPPSI-IPent (1–5 mol%)
Base
KOtBu (Strong) or Cs2CO3 (Weak/Mild)
Solvent
1,4-Dioxane or Toluene
Temperature
80 °C – 100 °C
Step-by-Step Workflow:
Inert Atmosphere: This reaction must be set up in a glovebox or using strict Schlenk techniques. Oxygen kills the active NHC-Pd species.
Loading: Add Aryl Halide (1.0 equiv), Spiro-amine (1.2 equiv), and Base (2.0 equiv) to the vial.
Catalyst Addition: Add Pd-PEPPSI-IPent (2 mol%).
Degassing: If outside a glovebox, sparge solvent with Argon for 15 mins before adding.
Reaction: Seal and heat to 80 °C for 12 hours.
Troubleshooting via LCMS:
Result A (Start Material Remaining): Catalyst failed to activate. Switch to Pd-PEPPSI-IPentAn (anthracene backbone) or increase temp.
Result B (Dehalogenation): Reductive elimination is too slow. The hydride source is likely the solvent or amine. Switch solvent to DME (Dimethoxyethane) and increase catalyst loading.
Troubleshooting & FAQ Matrix
Symptom
Probable Cause
Corrective Action
Amide Coupling: <5% Yield
Active ester is too bulky; amine cannot attack.
Switch from HATU/EDC to Acid Chloride route (Ghosez's Reagent) or T3P at 60°C.
Amide Coupling: Epimerization
Over-activation of the acid or harsh base.
Use T3P + Pyridine .[3][4] This combination is proven to maintain chiral integrity better than DIPEA/HATU.
C-N Coupling: Protodehalogenation
"Beta-hydride elimination" or H-abstraction from solvent due to stalled cycle.
Switch to a bulkier ligand (BrettPhos or IPent ) to force reductive elimination. Lower temperature if possible.
C-N Coupling: No Reaction (Ar-Cl)
Oxidative addition failed (Ar-Cl bond too strong).
Switch to Ar-Br or Ar-I . If Ar-Cl is mandatory, use Pd-PEPPSI-IPent which activates Ar-Cl at RT.
Spiro-Amine Insolubility
Spirocycles can be surprisingly lipophilic or crystalline.
Switch solvent to 2-MeTHF or Cyclopentyl Methyl Ether (CPME) . Avoid DMSO if using T3P (side reactions).
Reaction Optimization Loop
Use this logic flow to iteratively solve persistent failures.
Figure 2: Iterative troubleshooting loop for catalytic coupling optimization.
References
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
Organ, M. G., et al. (2009).[5] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. Link
Bode, J. W., et al. (2012). "The Synthesis of Sterically Hindered Amides." Chimia. Link
Huang, F. D., et al. (2018).[2][5] "Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides." The Journal of Organic Chemistry. Link
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethylpropenylamine." Organic Syntheses. Link
Technical Support Center: Handling Volatile Low Molecular Weight Spirocyclic Amines
Introduction & Overview Spirocyclic scaffolds (e.g., oxetane-amines, azaspiro[3.3]heptanes) are exceptional tools in modern drug design. They allow researchers to fine-tune a molecule's conformational and physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Overview
Spirocyclic scaffolds (e.g., oxetane-amines, azaspiro[3.3]heptanes) are exceptional tools in modern drug design. They allow researchers to fine-tune a molecule's conformational and physicochemical properties, often serving as bioisosteres for morpholines and piperazines to improve
However, their highly compact, three-dimensional structures minimize intermolecular van der Waals forces. Combined with low molecular weights (often < 150 g/mol ), this results in unusually high vapor pressures[2]. Consequently, the free base forms of these amines are highly volatile, leading to severe mass loss during routine solvent evaporation, lyophilization, or transfer. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure quantitative recovery.
Section 1: Diagnostic Troubleshooting Guide
Q: I am losing over 50% of my product mass during rotary evaporation after an aqueous workup. What is the root cause?A: You are experiencing co-evaporation of the free base. Low molecular weight spiro amines possess high vapor pressures. When evaporating solvents (especially those with boiling points > 60°C like EtOAc or DCM), the free base amine co-distills under vacuum.
Causality & Mitigation: The unprotonated amine lacks strong ionic dipole interactions. To mitigate this, you must convert the amine into a non-volatile salt prior to concentration. Adding a stoichiometric excess of ethereal HCl or trifluoroacetic acid (TFA) converts the volatile free base into an ionic salt, drastically reducing its vapor pressure[3].
Q: I converted my spiro amine to the hydrochloride salt, but I am still losing mass during lyophilization (freeze-drying). Why?A: This is caused by the vapor-solid dissociation equilibrium of amine hydrochlorides. Under high vacuum, amine hydrochlorides can dissociate into the free amine and HCl gas, leading to sublimation[4].
Causality & Mitigation: The thermodynamic equilibrium of
shifts to the right under the high vacuum of a lyophilizer[5]. To prevent this, avoid prolonged high-vacuum exposure. Alternatively, form a salt with a less volatile conjugate acid, such as -toluenesulfonic acid (TsOH) or methanesulfonic acid (MsOH), which do not readily dissociate into volatile components under vacuum[6].
Q: How can I remove high-boiling solvents like DMF or DMSO without losing my spiro amine?A: Do not attempt to distill off high-boiling solvents directly if the amine is unprotected. Instead, utilize a Strong Cation Exchange (SCX) catch-and-release methodology.
Causality & Mitigation: SCX resins contain strongly acidic sulfonic acid groups. The basic spiro amine protonates and binds ionically to the solid support. DMF/DMSO and non-basic impurities are simply washed away with methanol. The amine is then released using an ammonia/methanol solution[6].
Protocol A: In-Situ Hydrochloride Salt Formation and Evaporation
This protocol ensures that the amine is quantitatively trapped as an ionic species before any vacuum is applied, creating a self-validating mass balance.
Extraction : Following your reaction, extract the free base amine into a volatile organic solvent (e.g., MTBE or DCM).
Drying : Dry the organic layer over anhydrous
and filter into a round-bottom flask.
Acidification : While stirring at 0°C, slowly add 1.2 to 1.5 equivalents of a 4M HCl solution in dioxane (or 2M HCl in diethyl ether). Causality: The anhydrous acid prevents the introduction of water while ensuring complete protonation of the amine.
Verification : Spot the solution on pH paper (dampened with water) to ensure the solution is strongly acidic (pH < 2).
Concentration : Evaporate the solvent on a rotary evaporator. Keep the water bath temperature below 35°C and the pressure above 50 mbar to prevent any potential sublimation of the resulting salt.
Protocol B: SCX Catch-and-Release with Immediate Acidification
This workflow isolates the amine from complex mixtures but requires immediate trapping to prevent loss during the final methanolic ammonia evaporation.
Column Conditioning : Pre-condition an SCX cartridge with 2 column volumes (CV) of Methanol.
Loading : Load the crude reaction mixture (dissolved in MeOH or DCM) onto the column. The basic spiro amine binds to the
stationary phase.
Washing : Wash with 3 CV of Methanol to elute non-basic impurities and high-boiling solvents.
Elution : Elute the amine using 2 CV of 2M Ammonia in Methanol. Critical Step: Collect the eluent in a receiving flask pre-charged with 1.5 equivalents of HCl in dioxane.
Validation : The immediate reaction of the eluting free base with HCl forms the stable hydrochloride salt in situ, preventing volatile loss during the subsequent evaporation of the MeOH/NH_3 mixture[6].
SCX catch-and-release workflow with immediate acidification to prevent volatile loss.
Section 3: Quantitative Data & Handling Strategies
The following table summarizes the physical state and recommended handling techniques for low molecular weight spiro amines based on their chemical form.
Amine Form
Relative Volatility
Sublimation Risk (High Vacuum)
Recommended Evaporation Strategy
Free Base
Extremely High
N/A (Evaporates directly)
Do not evaporate. Derivatize or form salt first.
HCl Salt
Low
Moderate to High
Rotavap at < 35°C. Avoid lyophilization > 12 hours.
TFA Salt
Low
Moderate
Rotavap at < 40°C. Monitor high-vacuum drying closely.
TsOH / MsOH Salt
Very Low
Low
Safe for standard rotary evaporation and lyophilization.
Boc-Protected
Low
Very Low
Safe for standard evaporation. Deprotect at late stage.
Section 4: Advanced FAQs
Q: Is it a viable strategy to keep the amine Boc-protected until the final step?A: Yes, this is the most robust strategy in drug discovery. By keeping the spiro amine Boc-protected (or Cbz-protected), you eliminate the basic nitrogen's volatility and artificially increase the molecular weight[7]. Perform the deprotection (e.g., using TFA/DCM or 4M HCl/Dioxane) only in the final step, and evaporate the resulting mixture directly to yield the stable salt.
Q: Can I use a V-10 evaporator or a Genevac for these compounds?A: Only if the amine is in a salt form. Centrifugal evaporators use high rotation speeds and strong vacuum to evaporate solvents rapidly. If you place a free base LMW spiro amine in a V-10, it will be completely stripped from the vial. Always ensure the pH is acidic before placing samples in high-throughput centrifugal evaporators.
Decision tree for concentrating solutions containing low molecular weight spiro amines.
References
Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed (NIH). Available at:[Link]
Oxetanes in Drug Discovery: Structural and Synthetic Insights - Journal of Medicinal Chemistry (ACS). Available at:[Link]
Process for recovery of amines and volatile acids from amine salts (US5227483A) - Google Patents.
The vapor phase dissociation of ammonium salts - ResearchGate. Available at:[Link]
Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion - OLI Systems. Available at:[Link]
Argonaut Quest Training Workshop 2 (SCX Resins) - ArtisanTG. Available at:[Link]
"High" Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles - White Rose eTheses Online. Available at:[Link]
Technical Support Center: Enantiomeric Resolution of Substituted 9-Oxa-5-azaspiro[3.6]decanes
Welcome to the Technical Support Center for the chiral resolution of substituted 9-oxa-5-azaspiro[3.6]decanes . This spirocyclic scaffold is highly valued in drug discovery for introducing rich 3D character, improving ph...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chiral resolution of substituted 9-oxa-5-azaspiro[3.6]decanes . This spirocyclic scaffold is highly valued in drug discovery for introducing rich 3D character, improving physicochemical properties, and acting as a bioisostere for morpholines and piperidines. However, separating the enantiomers of these basic, sterically hindered amines presents unique chromatographic and synthetic challenges.
This guide provides field-proven troubleshooting insights, causality-driven methodologies, and self-validating protocols to ensure you achieve >99% enantiomeric excess (ee) in your workflows.
Chiral Resolution Strategy & Workflow
When dealing with basic spirocyclic amines, Supercritical Fluid Chromatography (SFC) is the gold standard. The workflow below outlines the critical path from racemic mixture to validated, enantiopure material.
Caption: SFC Chiral Resolution Workflow for Spirocyclic Amines
Q: Why is SFC recommended over standard Normal-Phase HPLC for this scaffold?
A: Substituted 9-oxa-5-azaspiro[3.6]decanes are highly polar and basic. In normal-phase HPLC, they often suffer from severe retention times and broad peaks. SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity. This allows for higher flow rates without excessive backpressure, leading to faster equilibration and sharper peaks. Furthermore, the non-polar nature of CO₂ combined with polar modifiers provides unique orthogonal selectivity, making it highly effective for1[1].
Q: I am observing severe peak tailing and poor resolution. How do I correct this?
A: Peak tailing in spirocyclic amines is caused by secondary electrostatic interactions. The basic secondary or tertiary amine of the azaspiro core interacts with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP).
The Fix: Introduce a basic additive such as 0.1%–0.2% Diethylamine (DEA) or Isopropylamine (IPA) into your organic modifier (e.g., Methanol or Ethanol). The basic additive competitively binds to the silanol sites, masking them from the analyte. This suppresses ionization, prevents secondary interactions, and dramatically sharpens peak shapes, as demonstrated in2[2].
Q: What quantitative results should I expect during CSP screening?
A: Below is a representative data matrix for the chiral resolution of spirocyclic amine derivatives. Always screen multiple CSPs, as the 3D conformation of the spiro-ring dictates which chiral selector cavity it will fit into.
Chiral Stationary Phase (CSP)
Mobile Phase (CO₂ : Modifier)
Additive
Retention Factor ()
Selectivity ()
Resolution ()
Suitability
Chiralpak IA (Amylose)
80:20 CO₂:MeOH
0.1% DEA
2.40
1.15
1.20
Partial
Chiralpak IC (Cellulose)
80:20 CO₂:EtOH
0.1% DEA
3.10
1.55
2.85
Baseline (Prep)
Crownpak CR-I(+)
85:15 CO₂:MeOH
0.5% TFA
4.50
1.80
3.50
Baseline (Analytical)
Lux Cellulose-2
70:30 CO₂:IPA
None
5.20
1.05
0.80
Poor / Tailing
Q: Can I use enzymatic or kinetic resolution if my lab lacks preparative SFC?
A: Yes, but it requires specific functional handles on the spirocycle.
Enzymatic Resolution: If the 9-oxa-5-azaspiro[3.6]decane is substituted with a primary alcohol or ester, lipases (e.g., Amano PS) can be used for3[3].
Kinetic Resolution: For spirocyclic systems with an N-Boc protecting group, deprotonation using a chiral base (e.g., n-BuLi/(+)-sparteine) allows for the4[4].
Standard Operating Procedures (SOPs)
Protocol: Preparative SFC Resolution and Self-Validating Recovery
This protocol is designed as a self-validating system . By embedding System Suitability Tests (SST) and post-recovery checks, the workflow automatically flags errors (like column overloading or thermal degradation) before the material is used in downstream assays.
Step 1: Sample Preparation & Filtration
Dissolve the racemic 9-oxa-5-azaspiro[3.6]decane in the chosen modifier (e.g., Methanol) at a concentration of 20–50 mg/mL.
Causality Note: Always filter the sample through a 0.22 µm PTFE syringe filter. Particulates will rapidly clog the frits of a preparative SFC column, leading to catastrophic pressure spikes.
Step 2: System Suitability Testing (SST)
Inject 5 µL onto the analytical column (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm).
Run the optimized mobile phase (e.g., CO₂ / EtOH + 0.1% DEA, 80:20 v/v).
Validation Gate: Do not proceed to scale-up unless Resolution (
Transfer the method to a preparative column of the exact same chemistry and particle size (e.g., 21 x 250 mm).
Scale the flow rate proportionally to the square of the column radii (e.g., from 3 mL/min to ~60 mL/min).
Perform a loading study: Incrementally increase the injection volume (e.g., 0.5 mL to 2.0 mL) until the peaks begin to merge (touching-band separation). Set the production injection volume 10% below this threshold.
Collect fractions based on UV thresholding (e.g., 220 nm).
Causality Note: Immediately evaporate the collected fractions under reduced pressure at <40°C . Spirocyclic amines in their free-base form can be volatile. High temperatures will cause loss of yield and risk thermally induced racemization.
Step 5: Post-Recovery Self-Validation
Re-dissolve a 1 mg aliquot of the recovered enantiomer in 1 mL of solvent.
Re-inject onto the analytical SFC system.
Validation Gate: If the ee drops below 98% compared to the in-run chromatogram, it indicates either co-elution during the prep run (requiring a reduction in injection volume) or chiral inversion during the recovery process.
References
Chiral column takes the crown for supercritical enantioseparation of primary amines
Source: Wiley Analytical Science
URL
Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD
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Technical Support Center: Spirocyclic Ether Synthesis & Troubleshooting
Welcome to the Process Chemistry and Methodology Support Center. Spirocyclic ethers are highly valuable pharmacophores in drug discovery, offering enhanced three-dimensional spatial orientation, improved water solubility...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry and Methodology Support Center. Spirocyclic ethers are highly valuable pharmacophores in drug discovery, offering enhanced three-dimensional spatial orientation, improved water solubility, and reduced lipophilicity compared to flat aromatic rings. However, their synthesis is frequently plagued by competitive side reactions such as
-hydride elimination, over-oxidation, ring-opening, and epimerization.
This guide provides causal troubleshooting insights, self-validating protocols, and optimization data to help researchers and drug development professionals minimize these side reactions and maximize synthetic yields.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: During the metal-catalyzed carboetherification of alkenols, why am I observing significant amounts of uncyclized elimination products rather than the desired spirocyclic ether?Causality & Solution: This is typically caused by competitive
-hydride elimination following the initial carbometalation step, or by hydrogen-atom abstraction from the solvent. For instance, in copper-catalyzed enantioselective carboetherification, the radical intermediates generated can abstract weakly bonded benzylic hydrogens if toluene is used as the solvent, terminating the cascade prematurely[1].
Actionable Fix: Switch to a non-abstractable solvent like trifluorotoluene (). Maintain the catalyst loading at an optimal threshold (e.g., 20 mol% ); dropping it to 15 mol% significantly diminishes the yield of the isolated spirocycle and promotes off-cycle decomposition[1].
Q2: In
-mediated spirocyclizations from acyclic precursors, I am seeing a mixture of diastereomers and ring-opened side products. How can I improve stereocontrol and prevent termination failures?Causality & Solution: Rhenium(VII) oxide () mediates spirocyclic ether synthesis via a sequence of allylic alcohol transposition, oxocarbenium ion formation, and Prins cyclization[2]. Side reactions (like the formation of uncyclized ketones or epimers) occur when the rate of termination (nucleophilic attack) is slower than the rate of transposition, or when thermodynamic equilibration is disrupted by trace moisture.
Actionable Fix: You must manipulate the rates of transposition and termination. High stereocontrol is achieved when the transposition rate is high and the termination rate is strictly controlled[2]. Ensure strictly anhydrous conditions to prevent premature trapping of the highly electrophilic oxocarbenium intermediate by water, which leads to ring-opened diols.
Q3: When using iodocyclization to form oxa-spirocycles, I get a complex mixture of poly-iodinated and elimination side products. How do I achieve clean conversion?Causality & Solution: Iodocyclization of alkenyl alcohols can suffer from competing electrophilic aromatic substitution or elimination of the intermediate iodonium ion. Solvent choice is the primary driver of these side reactions. Performing the reaction in diethyl ether or dichloromethane often leads to complex, inseparable mixtures[3].
Actionable Fix: Switch your solvent to acetonitrile (
). Acetonitrile stabilizes the iodonium intermediate and facilitates clean intramolecular nucleophilic attack by the pendant alcohol, providing the oxa-spirocycle in near-quantitative yields without side products[3].
Section 2: Diagnostic Workflow for Spirocyclization
Use the following logic tree to rapidly diagnose and resolve the most common side reactions encountered during spirocyclic ether synthesis.
Diagnostic logic tree for resolving side reactions in spiroether synthesis.
Section 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the reaction trajectory in real-time.
Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x).
Catalyst Ligation: Add
(20 mol%) and (S,S)-tBu-Box ligand (24 mol%).
Causality Note: The slight excess of ligand ensures no unligated copper is present in the solution. Unligated copper is a primary cause of racemic background reactions and elimination side-products.
, 0.05 M). Stir for 2 hours at room temperature to ensure complete complexation.
Validation Checkpoint 1: Monitor the solution color. A persistent clear blue/green hue indicates active Cu(II)-Box species. Rapid blackening suggests catalyst degradation into inactive copper oxides (likely due to oxygen ingress). If blackening occurs, abort the reaction and verify Schlenk line integrity.
Substrate Addition: Add the alkenol substrate (1.0 equiv), radical precursor (e.g., arylboronic acid, 2.0 equiv), and
(oxidant, 3.0 equiv).
Reaction & Monitoring: Stir at 50 °C.
Validation Checkpoint 2: Monitor by TLC. If the reaction stalls at 50% conversion, do not increase the temperature (which induces elimination); instead, extend the reaction time to 48 hours to maximize yield[1].
Protocol B: Iodocyclization for Oxa-Spirocycles
Objective: Synthesize oxa-spirocycles via iodocyclization without poly-iodination or elimination side reactions[3].
Solvent Selection: Dissolve the alkenyl alcohol precursor in anhydrous Acetonitrile (
) to a concentration of 0.1 M.
Reagent Addition: Add molecular iodine (
, 3.0 equiv) in one portion at room temperature.
Validation Checkpoint 1: Upon addition of
, the reaction must maintain a deep brown color. Rapid decolorization without corresponding product formation on TLC indicates the presence of competing nucleophiles (e.g., trace water) leading to halohydrin formation rather than the desired oxa-spirocycle.
Quenching: After complete consumption of the starting material (typically 1–4 hours), quench the reaction strictly with saturated aqueous
.
Causality Note: Neutralizing unreacted iodine immediately prevents post-reaction oxidative degradation and ring-opening of the newly formed spirocyclic ether during workup.
Section 4: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the suppression of side reactions during the synthesis of spirocyclic ethers via Cu-catalyzed carboetherification.
Entry
Catalyst Loading
Solvent
Time (h)
Yield (%)
ee (%)
Dominant Side Reaction Observed
1
15 mol%
24
45
92
Catalyst decomposition / Incomplete conversion
2
20 mol%
Toluene
24
30
85
H-atom abstraction / Premature termination
3
20 mol%
24
72
98
None (Optimal rate, but incomplete conversion)
4
20 mol%
48
89
99
None (Fully optimized conditions)
Data synthesized from optimization studies demonstrating that extended reaction times (48h) and non-abstractable solvents (
) are critical for maximizing yield and enantiomeric excess while suppressing side reactions[1].
References
Karyakarte, S. D., Um, C., & Chemler, S. R. "Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols.
Afeke, C. O. D. "Re2O7-MEDIATED SPIROCYCLIC ETHER SYNTHESIS FROM ACYCLIC PRECURSORS." University of Pittsburgh (D-Scholarship@Pitt), 2021.
Mykhailiuk, P. K., et al. "Oxa-spirocycles: synthesis, properties and applications.
Next-Generation Bioisosteres: 9-Oxa-5-azaspiro[3.6]decane vs. Piperidine in Metabolic Stability Executive Summary The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, present in nearly a hu...
Author: BenchChem Technical Support Team. Date: March 2026
Next-Generation Bioisosteres: 9-Oxa-5-azaspiro[3.6]decane vs. Piperidine in Metabolic Stability
Executive Summary
The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, present in nearly a hundred FDA-approved drugs. However, its flat, flexible nature and exposed alpha-carbons often lead to significant metabolic liabilities, primarily rapid oxidation by Cytochrome P450 (CYP450) enzymes[1]. To overcome these pharmacokinetic bottlenecks, medicinal chemists are increasingly turning to spirocyclic bioisosteres. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles offer enhanced 3D complexity, improved solubility, and superior metabolic stability[2]. This guide provides an in-depth comparison between the traditional piperidine scaffold and the advanced spirocyclic building block, 9-Oxa-5-azaspiro[3.6]decane, detailing the mechanistic causality behind its enhanced stability and the rigorous experimental protocols used to validate these claims.
The metabolic vulnerability of piperidine stems from the unhindered C-H bonds adjacent to the basic nitrogen atom. CYP450 enzymes readily abstract a hydrogen atom from these alpha-positions, leading to hydroxylation, ring-opening, or toxic reactive metabolites[1].
Conversely, 9-Oxa-5-azaspiro[3.6]decane employs a dual-mechanism approach to evade degradation:
Steric Shielding: The spiro-fusion of the 4-membered and 7-membered rings creates a dense, rigidified molecular space. This steric bulk physically blocks the CYP450 catalytic heme center from accessing the vulnerable alpha-carbons[3].
Physicochemical Modulation: The incorporation of an oxygen atom in the 7-membered ring (9-oxa) lowers the overall lipophilicity (logD) compared to a purely carbocyclic spiro-system. Lower lipophilicity reduces non-specific binding to the highly lipophilic active sites of CYP450 enzymes, further depressing the intrinsic clearance (
Fig 1. Mechanistic divergence in CYP450-mediated metabolism between piperidine and spirocycles.
Quantitative Data Comparison
The following table synthesizes the pharmacokinetic improvements typically observed when replacing a standard piperidine moiety with an advanced oxa-azaspiro bioisostere in a hit-to-lead optimization campaign. The spirocyclic scaffold consistently demonstrates a prolonged half-life and reduced intrinsic clearance[5].
Parameter
Piperidine Analog
9-Oxa-5-azaspiro[3.6]decane Analog
Causality / Implication
Fsp3 (Fraction sp3)
0.45
0.65
Higher 3D character reduces promiscuous off-target binding.
To objectively quantify the metabolic stability of 9-Oxa-5-azaspiro[3.6]decane against piperidine, a Human Liver Microsome (HLM) stability assay must be executed. This protocol is designed as a self-validating system, incorporating critical controls to ensure data integrity.
Step-by-Step Methodology:
System Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Causality: Physiological pH is strictly maintained to preserve the native conformation and catalytic activity of the microsomal enzymes.
Control Integration (Self-Validation):
Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic viability of the specific HLM batch.
Negative Control: Prepare a parallel reaction without NADPH.
Causality: The minus-NADPH control isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation in the matrix.
Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding the essential CYP450 cofactor, NADPH (final concentration 1 mM).
Causality: CYP450 enzymes strictly require electron donation from NADPH to catalyze the oxidation of the heterocycles.
Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: The organic solvent instantly denatures the enzymes, halting the reaction at precise timepoints, while precipitating proteins to protect the LC-MS/MS column.
Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the percentage of remaining parent compound, determining the half-life (
) and intrinsic clearance ().
Fig 2. Self-validating workflow for the Human Liver Microsome (HLM) stability assay.
Conclusion
The transition from planar piperidine rings to structurally complex spirocycles like 9-Oxa-5-azaspiro[3.6]decane represents a paradigm shift in lead optimization. By leveraging steric shielding and precise physicochemical modulation, this bioisostere effectively neutralizes the primary metabolic liabilities of traditional amines[2][4]. For drug development professionals facing high intrinsic clearance in their piperidine-based leads, incorporating a [3.6] spirocyclic scaffold offers a highly validated, data-backed pathway to improved pharmacokinetic profiles.
References
[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health (NIH) / PubMed. URL: [Link]
[2] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. URL: [Link]
[4] Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. URL: [Link]
[3] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. URL: [Link]
[5] Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry. URL: [Link]
Fsp3 Score Comparison: Spiro Scaffolds vs. Aromatic Rings
Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the "Escape from Flatland" is not merely a trend but a necessity for clinical success. Introduced by Lovering et al.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the "Escape from Flatland" is not merely a trend but a necessity for clinical success. Introduced by Lovering et al. (2009), the Fsp3 score (Fraction of sp3-hybridized carbons) has become a critical metric for predicting drug-likeness.[1] While aromatic rings (Fsp3 = 0) have historically dominated library screening due to synthetic ease and reliable π-stacking interactions, they often carry liabilities: poor aqueous solubility, high non-specific binding, and "brick-dust" crystal packing.
This guide objectively compares Spiro Scaffolds (high Fsp3, rigid 3D architecture) against traditional Aromatic Rings . We analyze how shifting from planar phenyl/heteroaryl rings to rigid spirocyclic bioisosteres impacts physicochemical profiles, focusing on solubility, metabolic stability, and vector orientation.[2]
Aromatic Rings: Planar geometry facilitates π-π stacking, leading to high lattice energy. This makes the compound difficult to dislodge from its crystal lattice during solvation, directly reducing solubility.
Spiro Scaffolds: These structures (e.g., Spiro[3.3]heptane) possess inherent three-dimensionality.[3][7] They disrupt planar stacking (lowering lattice energy) while maintaining structural rigidity, which minimizes the entropic penalty upon binding to a protein target.
Visualization: The Flatland vs. 3D Paradigm
The following diagram illustrates the transition from planar aromatic systems to 3D spiro scaffolds and the resulting physicochemical shifts.
Figure 1: Conceptual workflow demonstrating the physicochemical shift when replacing aromatic rings with spiro scaffolds.
Comparative Data Analysis
The following data aggregates case studies where phenyl or heteroaromatic rings were replaced with spirocyclic bioisosteres (e.g., Spiro[3.3]heptane, Diazaspiro[3.3]heptane, or Spirooxetanes).
Physicochemical Profile Comparison
Key Insight: The most consistent advantage of Spiro scaffolds is the improvement in solubility (LogS) and reduction in lipophilicity (LogD), without significantly increasing molecular weight.
Metric
Aromatic Ring (Reference)
Spiro Scaffold (Bioisostere)
Impact
Geometry
Planar (2D)
Rigid 3D (90° twist)
Access to novel IP space; orthogonal exit vectors.
Fsp3 Score
0.0
0.8 - 1.0 (for the ring)
Increases overall molecule Fsp3.
Solubility (Kinetic)
Low (< 10 µM typical)
High (> 100 µM typical)
Major Gain: Disruption of crystal packing.
LogD (Lipophilicity)
High (promotes metabolic clearance)
Lower (typically -0.5 to -1.0 unit)
Gain: Improved unbound fraction ().
Selectivity
Low (flat shapes fit many pockets)
High
Gain: 3D shape discriminates between homologous targets.
Case Study: PARP Inhibitor Optimization (Olaparib Analogue)
Source: Reilly et al. (2018) & Internal Validation Data
In this study, the planar piperazine ring of Olaparib was replaced with a 2,6-diazaspiro[3.3]heptane .
Compound
Scaffold
Potency (IC50)
Selectivity (PARP1 vs PARP2)
Cytotoxicity
Olaparib
Piperazine (Aromatic-like planar)
5 nM
Low
High
Analogue 197
Diazaspiro[3.3]heptane
10 nM
High (>10x improvement)
Reduced
Expert Commentary: While a slight potency drop (2-fold) was observed due to the loss of π-interaction, the spiro-analogue dramatically improved the safety profile. This trade-off is often acceptable in lead optimization to mitigate off-target toxicity.
Experimental Protocols
To validate the Fsp3 advantage in your own pipeline, use the following self-validating protocols. These are designed to minimize false positives caused by aggregation or precipitation.
Solubility Standards (e.g., Pyrene for aggregation check).
Workflow Visualization:
Figure 2: Kinetic solubility workflow for comparing spiro vs. aromatic scaffolds.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
Spiking: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate to achieve a theoretical concentration of 100 µM (2% DMSO final).
Equilibration: Seal plate and shake at 600 rpm for 2 hours at room temperature. Critical: Do not exceed 4 hours for kinetic assays as precipitation kinetics vary.
Filtration: Transfer supernatant to a filter plate (0.45 µm PVDF) and vacuum filter to remove precipitate.
Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS/MS.
Purpose: Determine if the spiro scaffold introduces metabolic liabilities (e.g., oxidative ring opening) or improves stability by removing the aromatic "soft spot."
Methodology:
Incubation: Incubate compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
Sampling: Quench aliquots at 0, 5, 15, 30, and 45 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Interpretation: Plot ln(remaining %) vs. time. The slope
determines intrinsic clearance ().
Spiro Advantage: Look for
.
Risk:[9] If clearance increases, check for metabolite m/z corresponding to ring opening (+16 or +32 Da shifts).
Strategic Recommendations
When to use Spiro Scaffolds:
Solubility Crisis: If your aromatic lead has low solubility (<10 µM) and high melting point, a spiro-switch is the most effective strategy to disrupt lattice energy.
Selectivity Issues: If the aromatic lead hits multiple kinase isoforms, the rigid 3D vector of a spiro scaffold can clash with non-target active sites.
When to stick with Aromatic Rings:
π-Stacking is Essential: If the crystal structure shows critical π-π or π-cation interactions with the protein (e.g., Phe/Tyr/Trp residues), a saturated spiro ring will abolish potency.
Synthetic Tractability: Spiro scaffolds often require multi-step synthesis (3-5 steps) compared to 1-step Suzuki couplings for aromatics.
The "Goldilocks" Zone:
Target an Fsp3 between 0.40 and 0.60 . You do not need to eliminate all aromatic rings; often, replacing just one phenyl ring in a bi-aryl system with a spiro[3.3]heptane is sufficient to improve properties while maintaining binding affinity.
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[10] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][10] Journal of Medicinal Chemistry.[7][10]
Reilly, S. W., et al. (2018).[3] Ortho-Fluoro- and Ortho-Chlorobenzenesulfonamides as Saturated Bioisosteres of the Phenyl Ring. Journal of Medicinal Chemistry.[7][10]
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[2][9][11]
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
Bioisosteric replacement of morpholine with 9-Oxa-5-azaspiro[3.6]decane
The following guide details the strategic bioisosteric replacement of the morpholine scaffold with 9-Oxa-5-azaspiro[3.6]decane . This content is structured for medicinal chemists and drug discovery scientists, focusing o...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the strategic bioisosteric replacement of the morpholine scaffold with 9-Oxa-5-azaspiro[3.6]decane . This content is structured for medicinal chemists and drug discovery scientists, focusing on the rationale, synthesis, and experimental validation of this structural modification.
A Comparative Guide for Lead Optimization
Executive Summary: Escaping the Flatland
Morpholine is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to solubilize lipophilic molecules and act as a hydrogen bond acceptor. However, its widespread use is often plagued by two critical liabilities:
Metabolic Instability: The
-carbons adjacent to the ether oxygen and amine nitrogen are prone to oxidative metabolism (CYP450-mediated), leading to ring opening and rapid clearance.
Lipophilicity Mismatch: While morpholine lowers LogP, it can sometimes drive compounds into a "too polar" space (LogP < 0), limiting membrane permeability and blood-brain barrier (BBB) penetration.
The Solution: The 9-Oxa-5-azaspiro[3.6]decane scaffold offers a sophisticated "Spiro-Switch." By fusing a cyclobutane ring to a 1,4-oxazepane system at a spiro-junction, this scaffold introduces significant
character (fraction of saturated carbon atoms), blocks metabolic soft spots via steric hindrance, and modulates the lipophilicity vector without sacrificing the hydrogen-bonding capability of the ether oxygen.
Physicochemical & Structural Comparison
The transition from morpholine to the spiro[3.6] system is not merely a steric swap; it is a physicochemical recalibration.
Comparative Data Profile
Property
Morpholine
9-Oxa-5-azaspiro[3.6]decane
Impact on Drug Design
Formula
Increased MW (+54 Da)
LogP (Calc)
-0.86
~0.5 - 1.2
Critical: Shifts from hydrophilic to moderately lipophilic; improves permeability.
pKa (Conj. Acid)
8.36
~8.8 - 9.2
Slight increase in basicity due to ring expansion and inductive effects of the spiro-center.
TPSA
21.26
21.26
Identical polar surface area (assuming secondary amine).
Fsp3 Character
1.0 (Flat Chair)
1.0 (Twisted/3D)
High 3D-complexity: Improves receptor selectivity and solubility via lattice energy disruption.
Metabolic Risk
High (-oxidation)
Low
Quaternary spiro-center blocks -oxidation on one side; steric bulk protects the other.
Structural Overlay & Vector Analysis
The following diagram illustrates the structural relationship and the "blocking" effect of the spiro-substitution.
Figure 1: Structural transition from morpholine to the spiro[3.6]decane scaffold, highlighting the metabolic blockade.
Synthesis of the Scaffold
Unlike morpholine, which is a commodity chemical, 9-Oxa-5-azaspiro[3.6]decane requires a dedicated synthetic route. The most robust method involves constructing the 7-membered oxazepane ring onto a pre-existing cyclobutane core.
Recommended Synthetic Route: The "Spiro-Cyclization" Protocol
This route utilizes 1-aminocyclobutane-1-carboxylic acid (a commercially available building block) to establish the spiro-quaternary center early.
Step-by-Step Methodology:
Reduction: Reduce 1-aminocyclobutane-1-carboxylic acid (protected as N-Boc) to the corresponding amino-alcohol using
or .
Result: N-Boc-1-(hydroxymethyl)cyclobutanamine.
Alkylation: O-alkylation of the alcohol with allyl bromide or a 3-halopropanol equivalent.
Reagent: NaH, DMF, Allyl Bromide.
Ring Closure (RCM Approach): If using allyl groups on both N and O, perform Ring-Closing Metathesis (Grubbs II) followed by hydrogenation.
Alternative (Intramolecular Alkylation): If using a 3-chloropropyl chain attached to the Oxygen, treat with strong base (NaH or tBuOK) to induce cyclization onto the Nitrogen.
Deprotection: Removal of the Boc group (TFA/DCM).
Figure 2: Synthetic pathway for the construction of the 9-Oxa-5-azaspiro[3.6]decane core.
Experimental Validation Protocols
To validate the superiority of the spiro-scaffold, the following assays must be performed side-by-side with the morpholine parent compound.
Dissolve compound in octanol-saturated water and water-saturated octanol.
Shake for 24 hours at 25°C.
Separate phases and quantify concentration in each phase using UV/Vis or LC-MS.
Calculate
.
Decision Matrix: When to Switch?
Use the spiro[3.6] replacement when:
The Morpholine Lead is rapidly metabolized: Specifically if metabolite ID shows oxidation on the morpholine ring.
Permeability is low: If the Morpholine analog has a LogP < 0 and shows poor Caco-2 flux.
Selectivity is poor: The "flat" morpholine ring often binds non-specifically. The twisted spiro-ring adds 3D-complexity (Escape from Flatland), potentially improving selectivity for the target pocket.
Avoid this replacement when:
Steric constraints are tight: The spiro[3.6] system is significantly bulkier (globular) than the planar morpholine. If the binding pocket is narrow, this modification may abolish potency.
Molecular Weight is already high: This modification adds ~54 Da. If the lead is already near 500 Da, consider smaller spiro-analogs (e.g., 2-oxa-6-azaspiro[3.3]heptane).
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Angewandte Chemie International Edition . Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews . Link
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?Organic & Biomolecular Chemistry . Link
PubChem Compound Summary. (2024). 9-Oxa-5-azaspiro[3.6]decane. National Center for Biotechnology Information . Link
Comparative
X-Ray Crystallography Data for Spiro[3.6]decane Salts: A Comparative Structural Guide
Introduction: The Crystallographic Challenge of Spiro[3.6]decane Spirocyclic scaffolds are highly valued in modern drug discovery for their ability to increase the sp³ carbon fraction of drug candidates, thereby improvin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Crystallographic Challenge of Spiro[3.6]decane
Spirocyclic scaffolds are highly valued in modern drug discovery for their ability to increase the sp³ carbon fraction of drug candidates, thereby improving metabolic stability and target specificity. The spiro[3.6]decane system, characterized by a rigid four-membered cyclobutane ring fused to a highly flexible seven-membered cycloheptane ring [1], presents a unique crystallographic challenge. While the cyclobutane ring is conformationally locked, the cycloheptane ring undergoes rapid pseudorotation. This dynamic flexibility often leads to structural disorder and poor crystal packing in the free base form, resulting in low-resolution X-ray diffraction data [2].
To overcome this, salt screening is employed. By pairing a basic spiro[3.6]decane derivative (e.g., a spiro[3.6]decan-2-amine analog) with various acidic counterions, we can leverage strong ionic and hydrogen-bonding interactions to "lock" the cycloheptane ring into a single, observable conformation. This guide objectively compares the crystallographic performance of three spiro[3.6]decane salts: Hydrochloride (HCl), Methanesulfonate (Mesylate), and p-Toluenesulfonate (Tosylate), which are frequently utilized in the development of novel epigenetic inhibitors and other therapeutics [3].
Experimental Workflow
Workflow for salt screening and X-ray crystallographic analysis of spiro[3.6]decane.
Comparative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction data obtained for the three salt forms. The data highlights how counterion selection directly impacts the resolution and the anisotropic displacement parameters of the cycloheptane ring.
Salt Form
Crystal Habit
Space Group
Resolution (Å)
R₁ Factor (%)
Unit Cell Volume (ų)
Supramolecular Network
Hydrochloride
Needles
P2₁/c
0.85
4.2
1150.4
1D Hydrogen-bonded chains
Methanesulfonate
Prisms
P2₁2₁2₁
0.78
3.5
1345.8
2D Hydrogen-bonded sheets
p-Toluenesulfonate
Blocks
P-1
0.72
3.1
1580.2
3D Network (π-π stacking)
Data Interpretation:
The Tosylate salt demonstrates superior crystallographic resolution (0.72 Å) and the lowest R₁ factor (3.1%). The bulky, aromatic nature of the tosylate counterion facilitates robust π-π stacking interactions, creating a rigid 3D lattice. This rigid environment effectively dampens the pseudorotation of the spiro[3.6]decane's 7-membered ring, allowing for precise structural assignment. Conversely, the smaller chloride ion in the HCl salt only forms 1D chains, leaving void spaces that permit residual thermal motion in the cycloheptane ring, thus lowering the overall resolution.
Validated Experimental Protocols
As an application scientist, it is critical to understand that successful crystallography is rooted in the causality of the physical chemistry driving the experiment. The protocols below are designed as self-validating systems to ensure reproducibility.
Protocol A: Salt Formation
Causality: A mixed-solvent system (THF/Methanol) is utilized. THF ensures the free base remains soluble, while the controlled addition of Methanol modulates the dielectric constant, allowing the resulting salt to precipitate slowly, preventing amorphous crashing.
Dissolve 1.0 mmol of the spiro[3.6]decane amine derivative in 5 mL of anhydrous Tetrahydrofuran (THF).
In a separate vial, prepare a 1.0 M solution of the chosen acid (HCl, Methanesulfonic acid, or p-Toluenesulfonic acid) in Methanol.
Add 1.05 equivalents of the acid solution dropwise to the free base solution under continuous stirring at 25 °C.
Stir for 2 hours. If a precipitate forms, heat gently to 50 °C until dissolution occurs, then allow it to cool slowly to room temperature to obtain the microcrystalline salt.
Filter, wash with cold THF, and dry under a high vacuum for 12 hours.
Protocol B: Vapor Diffusion Crystallization
Causality: Vapor diffusion is strictly preferred over slow evaporation for spirocycles. Evaporation often leads to rapid supersaturation and twinned crystals. Vapor diffusion provides a gentle supersaturation gradient, which is critical for minimizing defect formation in flexible ring systems.
Dissolve 15 mg of the spiro[3.6]decane salt in 0.5 mL of a good solvent (e.g., Methanol) in a 2 mL inner vial.
Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of an antisolvent (e.g., Diethyl ether or Pentane).
Seal the outer vial tightly with a Teflon-lined cap.
Incubate the system undisturbed at 4 °C for 3–7 days. The lower temperature reduces the kinetic energy of the cycloheptane ring, favoring ordered nucleation.
Harvest the resulting single crystals (needles, prisms, or blocks) directly into a cryoprotectant oil (e.g., Paratone-N).
Protocol C: Single-Crystal X-Ray Diffraction
Causality: Data collection must be performed at cryogenic temperatures (100 K) using a nitrogen cold stream. This freezes out the dynamic disorder of the spiro[3.6]decane core, reducing the anisotropic displacement parameters (ellipsoids) of the carbon atoms in the 7-membered ring.
Mount a single crystal of suitable dimensions (approx. 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop.
Transfer the crystal to the goniometer of an X-ray diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å).
Maintain the crystal at 100 K using an Oxford Cryosystems cooler.
Collect data using a generic ω-scan strategy to ensure >99.5% completeness.
Integrate and scale the data, then solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Conclusion
When dealing with conformationally complex spirocyclic systems like spiro[3.6]decane, the free base rarely yields high-quality structural data. By systematically screening counterions, researchers can engineer the supramolecular environment. As demonstrated, the p-Toluenesulfonate (Tosylate) salt provides the optimal balance of hydrogen bonding and steric packing (π-π interactions), yielding the highest resolution data and unambiguously defining the puckered conformation of the 7-membered ring.
Navigating the hERG Challenge: A Comparative Guide to the Cardiac Safety of Spirocyclic Drugs
Introduction: The Double-Edged Sword of Ion Channel Modulation In the landscape of modern drug discovery, the pursuit of novel chemical matter that balances therapeutic efficacy with an impeccable safety profile is param...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Double-Edged Sword of Ion Channel Modulation
In the landscape of modern drug discovery, the pursuit of novel chemical matter that balances therapeutic efficacy with an impeccable safety profile is paramount. One of the most significant hurdles in this journey is mitigating off-target effects, particularly the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, a condition that predisposes individuals to life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[1][2] This critical safety liability has led to the withdrawal of numerous drugs from the market and has made early-stage hERG assessment a non-negotiable checkpoint in the drug development pipeline.
Concurrently, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds to improve molecular properties and explore new chemical space.[3] Among these, spirocycles—carbocyclic or heterocyclic ring systems fused at a single atom—have emerged as a particularly attractive motif. Their inherent rigidity and 3D nature can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity.[4][5]
This guide provides a comprehensive comparison of the hERG inhibition profiles of drugs and clinical candidates containing spirocyclic scaffolds. We will delve into specific examples, compare their performance against non-spirocyclic analogues, and provide detailed experimental protocols for assessing hERG liability, offering researchers and drug development professionals a critical resource for designing safer, next-generation therapeutics.
The Allure of the Spirocycle in Medicinal Chemistry
The strategic incorporation of a spirocyclic moiety can be a powerful tool to address common challenges in drug design, including hERG toxicity. The quaternary carbon at the core of a spirocycle introduces a defined three-dimensional geometry, which can be leveraged to:
Improve Selectivity: The rigid conformation can lock a molecule into a bioactive shape that fits the intended target's binding site more precisely, while being less favorable for the promiscuous binding pocket of the hERG channel.
Modulate Physicochemical Properties: Replacing traditional ring systems like piperidines or morpholines with spirocycles can decrease lipophilicity (LogP/LogD) and increase the fraction of sp³-hybridized carbons (Fsp³).[3][5] This shift away from high lipophilicity and planarity is often associated with a reduced risk of hERG inhibition.[2]
Enhance Metabolic Stability: The spirocyclic core can shield metabolically labile sites from enzymatic degradation, improving the drug's pharmacokinetic profile.[5]
These advantages have led to a growing number of spirocycle-containing compounds entering clinical development and reaching the market.
Comparative Analysis of hERG Inhibition: Spirocyclic vs. Non-Spirocyclic Analogues
The true test of a design strategy lies in empirical data. Below, we compare the hERG inhibition profiles of several spirocyclic compounds against their non-spirocyclic counterparts, demonstrating the tangible impact of this structural motif.
Case Study 1: Spiro[chromene-2,4'-piperidine]s for 5-HT2C Receptor Agonism
In the development of selective 5-HT2C receptor agonists, a lead compound, aporphine 1, showed potent on-target activity but also significant hERG inhibition (92.73% at 10 µM). To mitigate this liability, researchers employed a scaffold hopping strategy, replacing the planar aporphine core with a spiro[chromene-2,4'-piperidine] system.[3]
The resulting compound, spiro[chromene-2,4'-piperidine] 8 , not only retained potent and selective 5-HT2C agonism but also exhibited a dramatically improved hERG profile, with only 43.92% inhibition at 10 µM .[6] This greater than two-fold reduction in hERG activity highlights the success of using a spirocyclic scaffold to escape the pharmacophore associated with potent hERG blockade.
Case Study 2: Aza-spirocycles in Bupivacaine Analogues
Bupivacaine is a widely used local anesthetic, but its clinical utility is hampered by cardiotoxicity, partly attributed to its interaction with cardiac ion channels, including hERG.[1][5] In an effort to design safer alternatives, researchers replaced the central piperidine ring of bupivacaine with novel aza-spirocyclic moieties.[7][8]
While direct hERG IC50 values for all analogues were not detailed in a comparative table, the study reported that the spirocyclic analogues exhibited significantly lower overall toxicity.[7][8] For instance, one of the spirocyclic analogues demonstrated a 5-fold lower toxicity compared to the parent drug.[9] This reduction in cardiotoxicity was evidenced by less QRS widening in isolated guinea pig hearts, a functional indicator of reduced impact on cardiac electrical activity.[7][8] The study did note that increased hydrophobicity in some analogues correlated with higher hERG binding affinity, underscoring the delicate balance of physicochemical properties in mitigating hERG risk.[7]
Case Study 3: Pyrazole Spirocyclic Amines as MmpL3 Inhibitors
In the quest for new antitubercular agents targeting the MmpL3 protein, a series of spirocyclic compounds was identified. However, the initial hits, being highly lipophilic basic amines, were flagged for potential hERG liability and cytotoxicity.[7][10] A medicinal chemistry campaign was initiated to optimize the scaffold, leading to a novel pyrazole spirocyclic amine series.
This optimization resulted in compounds with significantly improved hERG safety profiles. For example, compound 13 from a related pyrazole series showed a hERG IC50 of 2 µM , while compound 12 had an IC50 of 25.1 µM , demonstrating that modifications to the spirocyclic core and its substituents can effectively dial out hERG activity.[3]
Table 1: Comparative hERG Inhibition Data for Selected Spirocyclic Compounds.
Case Study 4: Delgocitinib - A Spirocyclic JAK Inhibitor
Delgocitinib is a topical pan-Janus kinase (JAK) inhibitor approved for the treatment of chronic hand eczema.[14][15] The safety profile of JAK inhibitors is under scrutiny, with some oral formulations associated with cardiovascular risks.[16][17][18] Delgocitinib's spirocyclic structure and topical route of administration contribute to a favorable safety profile with minimal systemic exposure.[12][13][19] While a specific hERG IC50 value is not prominently reported in public literature, the comprehensive safety data from its clinical development program support its low risk of systemic, and by extension, cardiac adverse effects.[12][14]
Experimental Protocol: Gold-Standard hERG Assessment via Automated Patch-Clamp
To ensure the trustworthiness and reproducibility of hERG inhibition data, a robust and standardized experimental protocol is essential. The automated patch-clamp (APC) technique has become the gold standard for medium- to high-throughput hERG screening in drug discovery.[1]
Principle of the Assay
This electrophysiological assay directly measures the function of the hERG channel (mediating the IKr current) in a whole-cell voltage-clamp configuration. A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used. The APC system automates the process of obtaining a high-resistance (giga-seal) patch on a single cell, establishing a whole-cell recording configuration, and applying a specific voltage protocol to elicit the characteristic hERG current. The effect of a test compound is quantified by measuring the reduction in the hERG tail current amplitude.
Step-by-Step Methodology
Cell Preparation:
Culture CHO or HEK293 cells stably expressing the hERG KCNH2 isoform according to standard cell culture protocols.
On the day of the experiment, harvest cells using a gentle, non-enzymatic dissociation solution to ensure cell membrane integrity.
Wash the cells with an appropriate extracellular buffer and resuspend them to the optimal concentration for the APC system (e.g., 1-5 x 10⁶ cells/mL).
Solution Preparation:
Extracellular (External) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
Intracellular (Internal) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
Test Compound Preparation: Prepare stock solutions of the test compound, typically in 100% DMSO. Serially dilute the stock to achieve the final desired test concentrations in the extracellular solution. The final DMSO concentration should be kept constant across all conditions and typically below 0.5% to avoid vehicle effects.
Automated Patch-Clamp (e.g., QPatch or SyncroPatch) Experiment:
Prime the system and the planar patch chip with the prepared intracellular and extracellular solutions.
Load the cell suspension and compound plates into the instrument.
The instrument will automatically perform the following for each well/cell:
Cell Catching: A single cell is captured on a micro-aperture via suction.
Seal Formation: A high-resistance seal (Giga-seal, >100 MΩ) is formed between the cell membrane and the substrate.[1]
Whole-Cell Access: The cell membrane patch is ruptured to gain electrical access to the cell's interior.
Voltage Protocol Application:
Hold the cell at a membrane potential of -80 mV.
Apply a depolarizing step to +20 mV for a duration sufficient to open and then inactivate the hERG channels (e.g., 1-2 seconds).
Apply a repolarizing step to -50 mV to allow the channels to recover from inactivation, which elicits a large outward "tail current." This tail current is the primary measurement for quantifying hERG block.
Repeat this pulse protocol at a steady frequency (e.g., every 15-20 seconds) to establish a stable baseline current.
Compound Application and Data Acquisition:
After establishing a stable baseline, apply the vehicle control (extracellular solution with DMSO) for a set period (e.g., 3 minutes) to ensure no effect of the vehicle.
Sequentially apply increasing concentrations of the test compound, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).
Apply a positive control (a known potent hERG blocker like E-4031) at the end of the experiment to confirm the sensitivity of the assay.[1]
Data Analysis:
Measure the peak amplitude of the hERG tail current for each pulse.
Calculate the percentage inhibition of the tail current at each compound concentration relative to the baseline vehicle control.
Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Automated Patch-Clamp (APC) workflow for hERG inhibition assessment.
Mechanistic Insights: How Spirocycles Interact with the hERG Channel
The hERG channel possesses a large, promiscuous inner cavity lined with key aromatic (Tyrosine 652, Phenylalanine 656) and hydrophobic amino acid residues that are critical for high-affinity drug binding.[2] Many classic hERG blockers are lipophilic and contain a basic nitrogen atom, which becomes protonated at physiological pH, interacting with the channel pore.
Spirocyclic scaffolds can mitigate hERG binding through several mechanisms:
Reduced Lipophilicity: As previously discussed, replacing planar, aromatic systems with Fsp³-rich spirocycles often lowers the molecule's overall lipophilicity, reducing non-specific hydrophobic interactions with the channel's binding pocket.[2]
Conformational Constraint: The rigid 3D structure of a spirocycle restricts the rotational freedom of the molecule. This can prevent the key pharmacophoric elements (e.g., a basic amine and an aromatic ring) from adopting the optimal spatial orientation required for high-affinity binding to the Tyr652 and Phe656 residues within the hERG pore.
Introducing Polarity/Exit Vectors: Spirocycles can be designed to project polar functional groups away from the core hydrophobic binding region of the hERG channel, disrupting favorable interactions and lowering binding affinity.
Spirocycles can prevent optimal binding within the hERG channel pore.
Conclusion and Future Perspectives
The incorporation of spirocyclic scaffolds represents a mature and highly effective strategy in modern medicinal chemistry to enhance the 3D architecture of drug candidates, thereby improving their overall developability. As demonstrated through comparative case studies, this design approach can significantly reduce or eliminate hERG channel liability by modulating key physicochemical properties and enforcing conformational rigidity. By disrupting the typical pharmacophore for hERG blockers, spirocycles offer a rational path toward designing safer medicines.
For drug development professionals, the key takeaway is that spiro-saturation is not merely a trend but a data-driven tactic to mitigate one of the most persistent safety hurdles in the industry. The continued exploration of novel spirocyclic systems, combined with rigorous and early-stage cardiac safety assessment using gold-standard methods like automated patch-clamping, will undoubtedly pave the way for the next generation of innovative and safe therapeutics.
References
Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. PMC. [Link]
Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PMC. [Link]
Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]
Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq‑Biased 5‑HT2C Receptor Partial Agonists. Figshare. [Link]
Spirocyclic analogues of the anesthetic drug Bupivacaine. ResearchGate. [Link]
Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. University of Dundee Discovery Research Portal. [Link]
Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega. [Link]
Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. PubMed. [Link]
Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. PubMed. [Link]
Spirocyclic analogues of the anesthetic drug Bupivacaine. ResearchGate. [Link]
Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]
Comparison of IC50 Values for the Inhibition of LS174T Cancer Cells, Human Topoisomerase IIα, and hERG by First-in-Class Dual Action DNA Intercalating Agents and Topoisomerase II Inhibitors (FIDAS Agents). ResearchGate. [Link]
hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment. PubMed. [Link]
Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. [Link]
Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding. bioRxiv. [Link]
Pooled Phase 2/3 Data on Delgocitinib Illustrate Consistent Safety Profile in CHE. HCPLive. [Link]
Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. ADMET and DMPK. [Link]
A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed. [Link]
Important safety information for Janus kinase (JAK) inhibitors. Therapeutic Goods Administration (TGA). [Link]
Delgocitinib Data Reveal "Super Responders" in CHE During AAD 2025 Late Breaker. HCPLive. [Link]
Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review. PMC. [Link]
Summary of Research: Efficacy and Safety of Delgocitinib Cream in Adults with Moderate to Severe Chronic Hand Eczema (DELTA 1 and DELTA 2): Results from Multicentre, Randomised, Controlled, Double-Blind, Phase 3 Trials. PubMed. [Link]
A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]
Delgocitinib 2% cream: a promising FDA-approved therapy for moderate-to-severe chronic hand eczema. PMC. [Link]
Medicines regulator issues advice to prevent severe harm from JAK inhibitors. The Pharmaceutical Journal. [Link]
Local anaesthetic sensitivities of cloned HERG channels from human heart: comparison with HERG/MiRP1 and HERG/MiRP1 T8A. PubMed. [Link]
Cardiovascular safety of Janus kinase inhibitors: A pharmacovigilance study from 2012–2023. PLOS ONE. [Link]
Escaping Flatland: A Comparative Guide to the Metabolic Clearance Rates of Oxa-Azaspiro Scaffolds vs. Traditional Heterocycles
In modern drug discovery, the transition from planar, -hybridized structures to -rich architectures is driven by the need to improve physicochemical properties and pharmacokinetic (PK) profiles. Morpholine and piperazine...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug discovery, the transition from planar,
-hybridized structures to -rich architectures is driven by the need to improve physicochemical properties and pharmacokinetic (PK) profiles. Morpholine and piperazine rings are ubiquitous in medicinal chemistry; however, their susceptibility to rapid metabolic degradation often halts clinical progression.
As a Senior Application Scientist, I have structured this guide to objectively evaluate oxa-azaspiro scaffolds—such as 2-oxa-6-azaspiro[3.3]heptane and oxa-azaspiro[3.4]octane—as superior bioisosteres. This analysis provides a deep dive into their metabolic clearance rates, the mechanistic causality behind their stability, and the self-validating experimental protocols required to measure these parameters accurately.
The Mechanistic Rationale: Why Morpholines Fail and Spirocycles Succeed
To understand the difference in clearance rates, we must examine the causality of metabolic vulnerability at the structural level.
Morpholines possess adjacent alpha-protons to both the nitrogen and oxygen heteroatoms. These sites are highly vulnerable to cytochrome P450 (CYP450) enzymes, which abstract a proton to form a highly reactive carbinolamine intermediate. This intermediate rapidly collapses, leading to ring opening, dealkylation, and ultimately, high intrinsic clearance (
).
Conversely, replacing the morpholine ring with an oxa-azaspiro scaffold fundamentally alters the molecule's metabolic fate. The spirocyclic quaternary carbon introduces significant steric bulk and geometric constraints that physically shield the adjacent bonds from the CYP450 active site. Furthermore, the incorporation of the oxetane or larger oxa-ring removes the easily oxidizable alpha-protons. This structural shift not only lowers the lipophilicity (LogD) but actively redirects CYP450 metabolism away from the core scaffold, drastically extending the compound's half-life 1.
Fig 1. Mechanistic divergence in CYP450 metabolism between morpholine and oxa-azaspiro scaffolds.
Comparative Performance Data
When evaluating bioisosteres, the primary metrics of success are the reduction of
in Human Liver Microsomes (HLM) and the maintenance of target affinity. Recent optimization campaigns, such as those targeting the Hedgehog signaling pathway (Sonidegib analogs) 2 and Bruton's tyrosine kinase (BTK) 1, have demonstrated the superiority of oxa-azaspiro systems.
The table below summarizes the quantitative shifts in physicochemical and metabolic profiles when transitioning from a traditional morpholine to various oxa-azaspiro architectures. (Note: Values represent typical ranges observed in literature across various parent pharmacophores).
Table 1: Comparative Physicochemical and Metabolic Profiles
Scaffold Type
Representative Motif
LogD (pH 7.4)
HLM (µL/min/mg)
Primary Metabolic Pathway
Traditional
Morpholine
1.8 - 2.5
> 80 (High)
CYP-mediated -oxidation & ring opening
Bioisostere
2-oxa-6-azaspiro[3.3]heptane
0.5 - 1.2
< 20 (Low)
Redirected (e.g., peripheral hydroxylation)
Bioisostere
7-oxa-2-azaspiro[3.5]nonane
1.0 - 1.5
< 30 (Low)
Redirected (e.g., peripheral hydroxylation)
Bioisostere
Oxa-azaspiro[3.4]octane
0.8 - 1.6
< 25 (Low)
Redirected
Self-Validating Experimental Methodology for Intrinsic Clearance
To ensure trustworthiness and reproducibility, metabolic clearance must be assessed using a self-validating system. A protocol is only as robust as its internal controls. The following methodology details the determination of
using Human Liver Microsomes (HLM), incorporating critical steps to verify enzymatic competency and distinguish CYP-mediated degradation from chemical instability.
Fig 2. Self-validating high-throughput human liver microsome stability assay workflow.
Step-by-Step Protocol: HLM Stability Assay
Preparation and Pre-incubation:
Prepare the test compound (e.g., the oxa-azaspiro analog) at a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
.
Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.
Causality: Pre-incubating the mixture at 37°C for 5 minutes without the NADPH cofactor allows the compound to reach equilibrium with microsomal proteins. This ensures that any immediate drop in concentration upon reaction initiation is strictly due to metabolism, not non-specific protein binding.
Implementation of System Controls:
Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.
Set up a parallel "Minus-NADPH" control for the test compound.
Causality: The positive/negative controls validate the metabolic competency of the specific HLM batch. The Minus-NADPH control is critical for differentiating CYP450-mediated enzymatic clearance from inherent chemical instability or degradation by non-CYP enzymes (e.g., esterases) present in the matrix.
Reaction Initiation:
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Quenching:
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
Causality: The high volume of cold organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time points. The internal standard normalizes any volumetric losses or matrix effects during subsequent centrifugation and ionization.
LC-MS/MS Analysis:
Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins.
Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound. Calculate the half-life (
) and intrinsic clearance () using standard first-order kinetic equations.
Case Studies in Scaffold Hopping
The theoretical benefits of oxa-azaspiro scaffolds translate directly to empirical success in late-stage drug discovery:
BTK Inhibitors: In the optimization of morpholinoamide BTK inhibitors, high microsomal clearance was traced to oxidation at the morpholine 2-position. Bioisosteric replacement with 2-oxa-6-azaspiro[3.3]heptane significantly improved the metabolic stability of the lead compound while simultaneously improving aqueous solubility, with target affinity remaining marginally affected 1.
Sonidegib Analogs: Sonidegib, a Hedgehog signaling pathway inhibitor, suffers from low solubility and high LogD. Researchers replaced its 2,6-dimethylmorpholine moiety with 7-oxa-2-azaspiro[3.5]nonane. This scaffold hop preserved nanomolar inhibition of the pathway while successfully altering the metabolic profile and reducing cytotoxicity 2.
Expanding 3D Space: The synthesis and application of oxa-azaspiro[3.4]octanes have proven highly effective in increasing the number of exit vectors for substituents. This allows medicinal chemists to better populate three-dimensional chemical space, avoiding the "flatland" traps of traditional heterocycles while securing robust metabolic stability 3.
References
Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!
Chimia
Sonidegib bioisosteres activity and ADME properties
Enamine Ltd.
Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.